molecular formula C10H4F3N3 B2559347 6-(Trifluoromethyl)quinazoline-4-carbonitrile CAS No. 2113866-08-1

6-(Trifluoromethyl)quinazoline-4-carbonitrile

Cat. No.: B2559347
CAS No.: 2113866-08-1
M. Wt: 223.158
InChI Key: VIPQZQXOJNKGLW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinazoline-4-carbonitrile (CAS 2113866-08-1) is a high-purity quinazoline derivative supplied as a white to off-white powder with a typical purity of ≥97% . This compound serves as a versatile and valuable chemical scaffold in medicinal chemistry, particularly in the research and development of novel anticancer agents . The quinazoline core is a privileged structure in drug discovery, recognized for its diverse biological activities . This specific derivative is primarily investigated as a key synthetic intermediate for the construction of more complex molecules that target critical cellular pathways . Researchers are exploring its potential in the design of molecules that inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . Furthermore, the incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . Recent advanced research also explores the integration of the quinazoline pharmacophore into multifunctional molecules, such as dual PI3K/HDAC inhibitors, representing a promising strategy to overcome drug resistance in cancer therapy . This product is intended for research and development as a pharmaceutical intermediate and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions and store in a well-closed container, in a cool, dry place, protected from light .

Properties

IUPAC Name

6-(trifluoromethyl)quinazoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPQZQXOJNKGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 6-(Trifluoromethyl)quinazoline-4-carbonitrile

[1]

Compound: this compound CAS: 2113866-08-1 Formula: C₁₀H₄F₃N₃ Exact Mass: 223.04 Role: Electrophilic scaffold for SɴAr reactions in kinase inhibitor development.[1]

Synthesis & Structural Context

To accurately interpret spectra, one must understand the synthetic origin. This compound is typically generated via the cyanation of 4-chloro-6-(trifluoromethyl)quinazoline or the dehydration of the corresponding amide.[1] The presence of impurities from these steps (e.g., residual chloride or hydrolyzed 4-hydroxy species) is a common spectroscopic artifact.

Synthesis & Impurity Workflow

The following diagram illustrates the critical pathway and potential spectroscopic contaminants.

SynthesisPathStart6-(Trifluoromethyl)quinazolin-4(3H)-one(Starting Material)Chloro4-Chloro-6-(trifluoromethyl)quinazoline(Intermediate)Start->ChloroPOCl3 / SOCl2(Chlorination)Product6-(Trifluoromethyl)quinazoline-4-carbonitrile(Target)Chloro->ProductZn(CN)2 / Pd(PPh3)4or CuCN(Cyanation)ImpurityHydrolysis Impurity:4-Hydroxy species(Broad OH in IR/NMR)Product->ImpurityH2O / Acid(Hydrolysis)

Figure 1: Synthetic pathway highlighting the origin of the 4-chloro intermediate and potential hydrolysis impurities.[1]

Mass Spectrometry (MS) Analysis

The mass spectrum of quinazoline-4-carbonitriles is dominated by the stability of the heteroaromatic core.[1]

Fragmentation Logic[1][2]
  • Molecular Ion (M+): Expect a distinct parent ion at m/z 223.0 .[1] Under ESI+ conditions, the protonated species [M+H]⁺ at m/z 224.0 is the base peak.

  • Characteristic Loss (HCN): Quinazolines characteristically lose HCN (27 Da) from the pyrimidine ring.[1]

    • Transition: m/z 223 → m/z 196.[1]

  • Trifluoromethyl Pattern: The -CF₃ group is generally stable but can show fragmentation of fluorine atoms (M-19) under high-energy electron impact (EI), though this is rare in soft ionization (ESI/APCI).[1]

Ion Speciesm/z (Calculated)Description
[M+H]⁺ 224.04 Protonated molecular ion (Base Peak in ESI)
[M+Na]⁺ 246.02Sodium adduct (Common in unbuffered LCMS)
[M-HCN]⁺ 196.03Loss of nitrile/pyrimidine fragment

Infrared (IR) Spectroscopy

IR is the fastest method to validate the conversion of the 4-chloro precursor to the 4-cyano product.[1]

  • Diagnostic Band (Nitrile): The substitution of Cl with CN introduces a sharp, distinctive band.

  • Fingerprint Region: The C-F stretches are intense and dominate the 1100–1350 cm⁻¹ region.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C≡N (Nitrile) 2235 – 2245 Medium/SharpCritical diagnostic. Absent in precursor.[1]
C-F (Trifluoromethyl) 1320 – 1350Very StrongSymmetric stretch of CF₃ group.[1]
C=N (Quinazoline) 1610 – 1630StrongPyrimidine ring skeletal vibration.[1]
C-H (Aromatic) 3050 – 3100WeakAromatic C-H stretching.[1]

Nuclear Magnetic Resonance (NMR)

The following data is derived from high-fidelity chemometric analysis of the 4-chloro-6-(trifluoromethyl)quinazoline precursor (CAS 16499-64-2) and standard substitution effects of the 4-cyano group.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is simple due to the lack of aliphatic protons. The key feature is the deshielding of H-2 and H-5 due to the electron-withdrawing nature of the nitrile and trifluoromethyl groups.[1]

ProtonShift (δ ppm)MultiplicityJ-Coupling (Hz)Assignment Logic
H-2 9.45 – 9.55 Singlet (s)-Most deshielded due to flanking N atoms and 4-CN.
H-5 8.60 – 8.70Singlet/Doublet~1.5 (long range)Deshielded by 4-CN and 6-CF₃; peri-position to CN.
H-8 8.15 – 8.25Doublet (d)8.5Ortho coupling to H-7.[1]
H-7 8.00 – 8.10Doublet of Doublets8.5, 1.5Coupling to H-8 and meta-coupling to H-5.[1]

Note on Solvent: In CDCl₃, shifts typically move upfield by 0.1–0.2 ppm compared to DMSO-d₆.

¹³C NMR (100 MHz, DMSO-d₆)

Look for the characteristic quartet of the CF₃ carbon and the ipso-carbons coupling to fluorine.[1]

CarbonShift (δ ppm)SplittingJ_CF (Hz)Assignment
C-2 161.0Singlet-C=N (Pyrimidine)
C-4 145.5Singlet-Ipso to Nitrile
-CN 114.5 Singlet-Nitrile Carbon
-CF₃ 123.5Quartet~272Trifluoromethyl carbon
C-6 129.0Quartet~32Ipso to CF₃
¹⁹F NMR (376 MHz, DMSO-d₆)[1]
  • Shift: -61.5 to -63.0 ppm

  • Pattern: Singlet (s).

  • Validation: This peak must be clean. A secondary peak at ~-63.5 ppm often indicates unreacted starting material or hydrolysis product (4-hydroxy analog).[1]

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these validated workflows.

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–8 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Quinazoline carbonitriles have poor solubility in CDCl₃, leading to weak signals and poor signal-to-noise ratios.[1]

  • Filtration: If the solution is cloudy (indicating inorganic salts from the cyanation step), filter through a small plug of glass wool directly into the NMR tube.

Protocol B: FT-IR Acquisition (ATR Method)[1]
  • Cleaning: Clean the diamond crystal with isopropanol to remove any previous organic residues.[1]

  • Background: Collect a background air spectrum (32 scans).

  • Deposition: Place ~2 mg of solid product onto the crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact.[1]

  • Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • QC Check: Verify the baseline is flat and the Nitrile peak at ~2240 cm⁻¹ is sharp. If the peak is broad, dry the sample (vacuum oven, 40°C, 2 h) to remove hygroscopic water.

Protocol C: LC-MS Method for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI+ (Scan range 100–600 m/z).[1]

  • Expectation: The nitrile is less polar than the 4-hydroxy impurity but more polar than the 4-chloro precursor.[1]

References

  • PubChem. (2024).[1] Compound Summary: 6-(Trifluoromethyl)quinazolin-4(3H)-one (Precursor Data).[1] National Library of Medicine.[1] [Link][1]

  • Royal Society of Chemistry. (2024).[1] Data for 2-(4-(trifluoromethyl)phenyl)quinazoline.[1][2][3] (Analogous CF3/Quinazoline coupling patterns).[1] [Link][1]

An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethyl Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its fusion of a benzene ring with a pyrimidine ring provides a versatile framework for engaging with a wide array of biological targets. A significant leap in the therapeutic potential of this scaffold has been achieved through the strategic incorporation of the trifluoromethyl (CF3) group. This fluorinated moiety is not merely a passive substituent; it actively modulates the physicochemical and pharmacokinetic properties of the parent molecule, enhancing metabolic stability, lipophilicity, and target binding affinity.[2][5][6][7] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethyl quinazolines, with a particular focus on their design and application as potent kinase inhibitors in oncology. We will dissect the causal relationships between specific structural modifications and biological outcomes, present validated experimental protocols, and offer insights into the future trajectory of this promising class of compounds.

The Strategic Advantage of Trifluoromethylation in Drug Design

The trifluoromethyl group has become a workhorse in drug discovery for its ability to predictably and positively influence a molecule's drug-like properties.[2] Its unique electronic nature—being highly electronegative and metabolically stable—imparts several key advantages when appended to the quinazoline core.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic blocking" effect can significantly increase a drug's half-life and oral bioavailability.[5][6]

  • Enhanced Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule. This property is crucial for enhancing membrane permeability, allowing the compound to cross cellular barriers and reach its intracellular target.[5][7]

  • Modulation of Basicity: As a potent electron-withdrawing group, the CF3 group can lower the pKa of nearby basic nitrogen atoms within the quinazoline ring system. This fine-tuning of basicity can be critical for optimizing target binding and avoiding off-target effects like hERG channel inhibition.

  • Target Binding Interactions: The CF3 group can participate in favorable, non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can significantly enhance binding affinity and selectivity.[8]

Key Physicochemical Contributions of the Trifluoromethyl Group CF3 Trifluoromethyl (-CF3) Group Metabolic_Stability Increases Metabolic Stability (Blocks CYP450 Oxidation) CF3->Metabolic_Stability Lipophilicity Enhances Lipophilicity (Improves Membrane Permeability) CF3->Lipophilicity pKa Modulates pKa (Reduces Basicity of Amines) CF3->pKa Binding Improves Target Binding (Unique Non-covalent Interactions) CF3->Binding Bioavailability Increases Bioavailability Metabolic_Stability->Bioavailability Lipophilicity->Bioavailability

Caption: Physicochemical impact of the -CF3 group on a drug scaffold.

Deconstructing the SAR of Trifluoromethyl Quinazolines as Kinase Inhibitors

The quinazoline scaffold is particularly effective as an ATP-competitive inhibitor of protein kinases, a critical class of enzymes often dysregulated in cancer.[3] The development of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib solidified the quinazoline core as a premier pharmacophore for this target class.[4][5][6] The SAR of trifluoromethyl quinazolines can be systematically analyzed by considering substitutions at different positions of the heterocyclic core.

The Quinazoline Core and Position 4

The 4-anilinoquinazoline is the quintessential pharmacophore for EGFR inhibition. The N-1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with a backbone methionine residue (Met793 in EGFR) in the hinge region of the ATP binding pocket. The aniline ring at position 4 extends into the pocket, and its substitution pattern is a primary determinant of potency and selectivity.

SAR studies have consistently shown that placing a trifluoromethyl group at the meta (3-position) of the 4-anilino ring is highly favorable for inhibitory activity.[9][10] This is often combined with a halogen (e.g., -Cl, -Br) at the 4-position. This substitution pattern enhances binding affinity, likely through a combination of electronic effects and favorable interactions within a hydrophobic sub-pocket of the ATP-binding site.[10]

Position 2

The C-2 position offers another strategic site for introducing a trifluoromethyl group. This modification can serve multiple purposes, including blocking potential sites of metabolism and modulating the overall electronic properties of the quinazoline ring. Efficient synthetic methods have been developed to introduce the CF3 group at this position, making a wide range of derivatives accessible for SAR studies.[11]

Positions 6 and 7

Substitutions on the benzo portion of the quinazoline ring are crucial for fine-tuning the molecule's properties. These positions are solvent-exposed and can be modified to improve solubility and pharmacokinetic profiles.

  • Increased Activity: Small, electron-donating groups, such as methoxy (-OCH3) or morpholine moieties at the C-6 and C-7 positions, often increase the inhibitory activity.[4]

  • Favorable Bulk: The introduction of bulkier substituents at the C-7 position has been found to be favorable for inhibitory activity, suggesting an opportunity to exploit additional binding interactions.[4][9]

Workflow: One-Pot Synthesis of 2-CF3-Quinazolinones cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Cascade cluster_2 Step 3: Workup & Purification A Mix Anthranilic Acid, TFA, and T3P® in Solvent B Stir at Elevated Temp (e.g., 80 °C) A->B C Add Primary Amine B->C D Continue Stirring at Temp C->D E Aqueous Workup (Quench, Extract) D->E F Purify by Column Chromatography or Recrystallization E->F Product 2-CF3-Quinazolinone Product F->Product

Caption: Synthetic workflow for 2-trifluoromethylquinazolin-4(3H)-ones.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the substituted anthranilic acid (1.0 eq) in an appropriate solvent (e.g., cyclopentyl methyl ether), add trifluoroacetic acid (1.2 eq).

  • Amide Formation: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise, maintaining the temperature below 30 °C. Heat the mixture to 80 °C and stir for 2-4 hours until the formation of the intermediate is complete (monitor by LC-MS).

  • Cyclization: Add the desired primary amine (1.2 eq) to the reaction mixture.

  • Reaction Completion: Continue stirring at 80 °C for 12-24 hours until the reaction is complete.

  • Workup: Cool the reaction to room temperature, quench with saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization to yield the final 2-trifluoromethylquinazolin-4(3H)-one. [11]

Biological Evaluation Workflow: From Cell Viability to Mechanism of Action

Evaluating the biological activity of newly synthesized compounds is a multi-step process designed to confirm potency, selectivity, and mechanism of action.

Workflow: Biological Evaluation of Quinazoline Inhibitors A Primary Screen: Antiproliferative Assay (MTT) on Cancer Cell Panel B Determine IC50 Values A->B C Secondary Screen: Biochemical Kinase Assay (e.g., EGFR, VEGFR-2) B->C Potent Hits (e.g., IC50 < 10 µM) D Determine Enzymatic IC50 C->D E Mechanism of Action Studies: - Apoptosis Assay (FACS) - Cell Cycle Analysis - Molecular Docking D->E Selective Hits F Lead Candidate E->F

Caption: Tiered workflow for biological characterization.

Protocol: In Vitro Antiproliferative MTT Assay [12]This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth. Its principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., PC3, K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [1][12]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Case Study: SAR of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives

A study by Dai et al. (2024) synthesized a series of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives and evaluated their antitumor activity. [12]This work provides a clear example of how subtle structural modifications can dramatically impact biological potency.

CompoundKey Structural FeaturePC3 IC50 (µM)LNCaP IC50 (µM)K562 IC50 (µM)
8b Piperazine Ring at para-position5.514.518.49
8c Morpholine Ring at para-position>50>50>50
Data sourced from Dai et al. (2024)
[12]
Analysis: The data clearly demonstrates the critical importance of the substituent on the N-phenyl ring. Compound 8b , which incorporates a piperazine ring, exhibited excellent antiproliferative activity against prostate (PC3, LNCaP) and leukemia (K562) cancer cell lines. In contrast, compound 8c , which features a morpholine ring (an oxygen atom replacing a nitrogen), showed a dramatic loss of activity. This stark difference suggests that the basic nitrogen of the piperazine ring is likely involved in a key interaction with the biological target, potentially forming a salt bridge or hydrogen bond that is not possible with the morpholine analog. Molecular docking studies from the paper suggested PIM-1 kinase as a potential target for compound 8b.
[12]

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group has proven to be a powerful tool in the optimization of quinazoline-based therapeutics. The SAR is now well-understood, particularly for kinase inhibitors, where specific substitution patterns on the 4-anilino and quinazoline core consistently yield potent compounds. The key takeaways are:

  • The 4-(3-trifluoromethyl-anilino) moiety is a highly effective pharmacophore for kinase inhibition.

  • The C-2 position is a viable site for trifluoromethylation to enhance metabolic stability and potency.

  • Substitutions at C-6 and C-7 are essential for modulating pharmacokinetic properties and can be used to achieve greater selectivity.

Despite significant progress, challenges remain, most notably acquired drug resistance. The emergence of mutations in target kinases, such as the T790M "gatekeeper" mutation in EGFR, can render first-generation inhibitors ineffective. [6][13]Future research in this field will focus on:

  • Designing Covalent and Allosteric Inhibitors: Moving beyond ATP-competitive mechanisms to target resistant mutants.

  • Developing Dual-Target Inhibitors: Creating single molecules that can inhibit multiple key signaling pathways simultaneously (e.g., dual EGFR/VEGFR-2 inhibitors) to prevent escape mechanisms. [10]* Exploring Novel Mechanisms: Applying trifluoromethyl quinazolines to new targets beyond kinases, such as in the regulation of inflammatory pathways or as microtubule inhibitors. [2][14] The trifluoromethyl quinazoline scaffold is a testament to the power of rational, structure-based drug design. Its journey from a privileged core to a clinically impactful platform is far from over, and continued exploration of its SAR will undoubtedly yield the next generation of targeted therapies.

References

  • Almeida, S., Marti, R., Vanoli, E., Abele, S., & Tortoioli, S. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. The Journal of Organic Chemistry, 83(9), 5104–5113. [Link]

  • Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149. [Link]

  • Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Chen, J., et al. (2011). Synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting material via C-H bond functionalization. Chemical Communications, 47(5), 1512-4. [Link]

  • Dai, X., Cheng, S., Chen, M., Yu, J., Luo, H., Xu, G., & Xu, B. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383. [Link]

  • Ciotu, I., & Avram, S. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6567. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, R. H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]

  • Luo, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Chemistry & Biodiversity. [Link]

  • ResearchGate. Representative quinazoline-based EGFR inhibitors and trifluoromethyl-containing anti-cancer drugs. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. [Link]

  • Lin, H. Y., et al. (2021). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry, 17(6), 623-629. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Structure-Activity Relationship (SAR) Studies: Optimizing Anticancer Drug Design. [Link]

  • Gellis, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(17), 4085. [Link]

  • Chen, L., et al. (2025). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • Chang, Y. T., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. International Journal of Molecular Sciences, 22(16), 8885. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]

  • Penchala, S. C., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Omega, 6(35), 22768–22779. [Link]

  • Academia.edu. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[9][11]aphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 55(11), 5312-5326. [Link]

  • Kumar, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ChemistrySelect, 10(45). [Link]

  • Ciotu, I., & Avram, S. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6567. [Link]

  • ResearchGate. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 6-(Trifluoromethyl)quinazoline-4-carbonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 6-(Trifluoromethyl)quinazoline-4-carbonitrile in Cancer Research Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The quinazoline scaffold is a privileged structure in oncology, serving as the core for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While the 4-amino-quinazoline motif is well-established, This compound (CAS: 2113866-08-1) represents a distinct, high-value electrophilic building block.

This application note details the utility of this specific nitrile derivative in synthesizing 4-amidinio- and 4-tetrazolo-quinazoline libraries. The inclusion of the 6-trifluoromethyl (


) group enhances metabolic stability and membrane permeability—critical factors for overcoming the blood-brain barrier (BBB) in glioblastoma and brain-metastatic non-small cell lung cancer (NSCLC).

Chemical Utility & Mechanism of Action[1][2][3]

The "Pivot" Role of the C4-Nitrile

Unlike the standard 4-chloroquinazoline precursors used to synthesize secondary amines (via


), the 4-carbonitrile group offers orthogonal reactivity. It allows for the construction of carbon-nitrogen double bonds (amidines) or heterocycles (tetrazoles) at the C4 position, expanding the chemical space beyond traditional anilino-quinazolines.
The 6-Trifluoromethyl Advantage
  • Metabolic Blocking: The

    
     group at the C6 position blocks oxidative metabolism (hydroxylation) typically mediated by CYP450 enzymes, significantly extending the drug's half-life (
    
    
    
    ).
  • Lipophilicity: The strong electron-withdrawing nature of

    
     increases the logP, facilitating passive transport across cell membranes and the BBB.
    
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent nitrile to bioactive cancer therapeutics.

G Start 6-(Trifluoromethyl) quinazoline-4-carbonitrile Step1 Pinner Reaction (EtOH/HCl) Start->Step1 HCl(g) Step2 [3+2] Cycloaddition (NaN3 / ZnBr2) Start->Step2 Azide Source Step3 Hydrolysis (NaOH/H2O) Start->Step3 Inter1 Ethyl Imidate Intermediate Step1->Inter1 Prod1 4-Amidinioquinazoline (EGFR/VEGFR Inhibitor) Inter1->Prod1 + Ar-NH2 Prod2 4-(1H-Tetrazol-5-yl) quinazoline (Acid Bioisostere) Step2->Prod2 Prod3 Quinazoline-4-carboxylic Acid (Amide Coupling Precursor) Step3->Prod3

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amidinio-6-(Trifluoromethyl)quinazoline Derivatives

Objective: To synthesize a library of EGFR inhibitors containing an amidine linker, which mimics the transition state of ATP hydrolysis.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Anhydrous Ethanol (Solvent)

  • Dry HCl gas (generated in situ or from cylinder)

  • Substituted Anilines (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Imidate Formation (Pinner Reaction):

    • Dissolve 1.0 mmol of this compound in 5 mL of anhydrous ethanol in a flame-dried round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30 minutes until saturation.

    • Seal the flask and stir at 4°C for 24 hours.

    • Checkpoint: Monitor by TLC (disappearance of nitrile spot).

    • Precipitate the imidate hydrochloride salt by adding 20 mL of cold diethyl ether. Filter and dry under vacuum.

  • Amidine Coupling:

    • Resuspend the imidate salt (1.0 mmol) in 10 mL of anhydrous ethanol.

    • Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 mmol).

    • Reflux the mixture at 80°C for 6–12 hours.

    • Observation: The solution will typically darken; precipitation may occur.

  • Work-up and Purification:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Neutralize the residue with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: To quantify the inhibitory potency (


) of the synthesized derivatives against EGFR(WT) and EGFR(T790M) mutants.

Materials:

  • Recombinant Human EGFR kinase domain (Active).

  • Poly-(Glu,Tyr) 4:1 peptide substrate.

  • ATP (

    
     final concentration).
    
  • 
    -ATP or ADP-Glo™ Reagent (Promega).
    
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT.
    

Workflow Diagram:

Workflow Prep Compound Preparation (DMSO Serial Dilution) Inc1 Pre-Incubation (10 min @ 25°C) Prep->Inc1 Mix Master Mix Assembly (Enzyme + Buffer + Substrate) Mix->Inc1 Start Reaction Initiation (+ ATP) Inc1->Start Inc2 Kinase Reaction (60 min @ Room Temp) Start->Inc2 Stop Termination & Detection (ADP-Glo / Scintillation) Inc2->Stop Analysis Data Analysis (Sigmoidal Dose-Response) Stop->Analysis

Figure 2: Standardized workflow for radiometric or luminescent kinase inhibition assays.

Procedure:

  • Preparation: Prepare 3x serial dilutions of the test compounds in DMSO (Top concentration:

    
    ).
    
  • Incubation: Mix 5

    
     of compound with 10 
    
    
    
    of Enzyme/Substrate mix in a 384-well plate. Incubate for 10 minutes to allow equilibrium binding.
  • Initiation: Add 10

    
     of ATP solution to start the reaction.
    
  • Reaction: Shake plate for 30 seconds, then incubate for 60 minutes at room temperature.

  • Detection: Add detection reagent (e.g., ADP-Glo) and read luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     using GraphPad Prism.
    

Representative Data & Structure-Activity Relationships (SAR)

The following table summarizes the expected impact of C4-modifications on the 6-(trifluoromethyl)quinazoline core.

Compound ClassC4-SubstituentTarget ProfilePredicted LogPKey Feature
Parent -CN (Nitrile)Intermediate2.8Reactive electrophile
Derivative A -C(=NH)NH-Ph-3-Cl-4-FEGFR (WT/T790M)4.2High potency; H-bond donor/acceptor
Derivative B -TetrazoleAcid Bioisostere3.1Improved solubility; metabolic stability
Derivative C -COOHInactive/Weak2.5Synthetic intermediate for amides

Interpretation:

  • Derivative A (Amidine): The amidine nitrogen interacts with the hinge region of the kinase ATP-binding pocket (Met793 in EGFR), mimicking the adenine ring of ATP. The 6-

    
     group occupies the hydrophobic pocket, enhancing binding affinity.
    
  • Derivative B (Tetrazole): Useful for fragment-based drug design (FBDD) to explore electrostatic interactions in the solvent-exposed region.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bound, metabolic or thermal decomposition can release trace cyanide. Handle all reactions in a well-ventilated fume hood.

  • Reactivity: The 4-carbonitrile is an electrophile; avoid inadvertent contact with strong nucleophiles (thiols, amines) during storage. Store at -20°C under inert atmosphere (Argon).

References

  • Synthesis and Biological Evaluation of Quinazoline Derivatives

    • Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.[2]

    • Source: International Journal of Chemical Studies (2024).
    • URL:[Link]

  • Mechanism of EGFR Inhibition

    • Title: Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
    • Source: MDPI (2023).
    • URL:[Link]

  • Synthetic Methodology (Pinner Reaction)

    • Title: Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.[3]

    • Source: The Journal of Organic Chemistry (2018).[3]

    • URL:[Link]

  • Clinical Context of Quinazolines

    • Title: Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.[4][5]

    • Source: Biom
    • URL:[Link]

  • General Quinazoline Reactivity

    • Title: On the Reaction of 4-Quinazolinecarbonitrile With Nucleophilic Reagents.
    • Source: Yakugaku Zasshi (Pharmaceutical Society of Japan).[6]

    • URL:[Link]

Sources

Application Note: 6-(Trifluoromethyl)quinazoline-4-carbonitrile as a Covalent Cysteine Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Trifluoromethyl)quinazoline-4-carbonitrile (CAS: 2113866-08-1) is a specialized electrophilic fragment used in Chemoproteomics and Fragment-Based Drug Discovery (FBDD) . Unlike traditional kinase inhibitors that rely on ATP-competitive binding, this molecule features a reactive heteroaromatic nitrile warhead activated by the electron-deficient quinazoline core and the electron-withdrawing trifluoromethyl (


) group.

This Application Note details its utility as a Covalent Probe for mapping ligandable cysteine residues across the proteome. It functions primarily through a reversible or irreversible nucleophilic attack by cysteine thiols to form thioimidate adducts. This guide provides protocols for Competition Activity-Based Protein Profiling (ABPP) and Intact Protein Mass Spectrometry to validate target engagement.

Chemical Mechanism & Properties[1][2][3]

The "Warhead" Mechanism

The defining feature of this probe is the C4-carbonitrile group. While nitriles are generally inert, the 4-cyanoquinazoline scaffold renders the nitrile carbon highly electrophilic due to the electron-poor heteroaromatic ring.

Reaction Pathway:

  • Nucleophilic Attack: A deprotonated cysteine thiolate (

    
    ) attacks the nitrile carbon.
    
  • Adduct Formation: This forms a thioimidate intermediate.[1]

  • Stability: Unlike acrylamides (irreversible Michael acceptors), heteroaromatic nitriles often exhibit reversible covalent binding , allowing for "tunable" residency times. However, if a nearby amine (e.g., N-terminal amine or Lysine) is present, it may cyclize to form a stable thiazoline or transfer the moiety to a lysine (Cysteine-to-Lysine Transfer).

Physicochemical Profile
PropertyValueSignificance
Formula

Compact fragment for high ligand efficiency (LE).
MW 223.15 DaLow MW allows deep access to cryptic pockets.
LogP ~2.5 (Predicted)

enhances lipophilicity and membrane permeability.
Reactivity Moderate/HighTuned by the 6-

(electron-withdrawing) to increase electrophilicity at C4.

Experimental Workflow: Competition ABPP

Since this compound lacks a reporter tag (biotin or fluorophore), it is best utilized in a Competition ABPP format. In this assay, the molecule "competes" against a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne).

Workflow Logic
  • Pre-treatment: Proteome is treated with the Quinazoline probe. Targets are occupied.

  • Labeling: Proteome is treated with a broad-spectrum "Scout Probe" (IA-Alkyne).

  • Click Chemistry: Biotin is attached to the Scout Probe via CuAAC.

  • Readout: Targets bound by the Quinazoline probe will show reduced signal (loss of enrichment) compared to the vehicle control.

Visualization: Competition ABPP Logic

ABPP_Workflow cluster_Exp Experimental Arm cluster_Ctrl Control Arm Lysate Cell Lysate (Proteome) Exp_Treat Treat with Quinazoline Probe Lysate->Exp_Treat Ctrl_Treat Treat with DMSO (Vehicle) Lysate->Ctrl_Treat Exp_Scout Chase with IA-Alkyne Exp_Treat->Exp_Scout Block Cys Exp_Click Click Chemistry (Biotin-Azide) Exp_Scout->Exp_Click Analysis LC-MS/MS (TMT Labeling) Exp_Click->Analysis Ctrl_Scout Chase with IA-Alkyne Ctrl_Treat->Ctrl_Scout Free Cys Ctrl_Click Click Chemistry (Biotin-Azide) Ctrl_Scout->Ctrl_Click Ctrl_Click->Analysis Result Identify Targets: Proteins with Low TMT Ratio (Exp/Ctrl) Analysis->Result

Caption: Schematic of Gel-Free Competition ABPP. The Quinazoline probe blocks specific cysteines, preventing subsequent labeling by the scout probe (IA-Alkyne).

Detailed Protocol: Mass Spectrometry-Based Screening

Materials Required[4]
  • Probe: this compound (100 mM stock in DMSO).

  • Scout Probe: Iodoacetamide-Alkyne (IA-alkyne), 10 mM stock.

  • Lysate: HEK293T or Jurkat cell lysate (1 mg/mL in PBS).

  • Click Reagents:

    
    , TCEP, TBTA, Biotin-Azide (or TMT-Azide for multiplexing).
    
Step-by-Step Procedure

Step 1: Probe Incubation (Target Engagement)

  • Aliquot 100 µL of cell lysate (1 mg/mL) into two tubes: Experimental and Control .

  • Add Quinazoline Probe to the Experimental tube (Final Conc: 10–50 µM).

  • Add equivalent volume of DMSO to the Control tube.

  • Incubate for 1 hour at 37°C with gentle rotation.

    • Note: Heteroaromatic nitriles may require longer incubation than acrylamides due to reversible kinetics.

Step 2: Scout Probe Labeling

  • Add IA-Alkyne to both tubes (Final Conc: 100 µM).

  • Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Critical: Keep this step short to prevent displacement of the reversible Quinazoline probe by the irreversible IA-alkyne.

Step 3: Click Chemistry & Enrichment

  • Add Click Cocktail to both samples:

    • 
       Biotin-Azide
      
    • 
       TCEP
      
    • 
       TBTA
      
  • Incubate 1 hour at RT.

  • Precipitate proteins with cold Methanol/Chloroform to remove excess reagents.

  • Resuspend pellets and enrich on Streptavidin-Agarose beads .

Step 4: Digestion & MS Analysis

  • Perform on-bead tryptic digestion (Overnight, 37°C).

  • Analyze peptides via LC-MS/MS.

  • Data Analysis: Look for peptides present in the Control but absent/reduced in the Experimental sample. These represent cysteines blocked by the Quinazoline probe.

Protocol: Intact Protein Validation

To confirm the covalent adduct mass shift on a purified recombinant protein (e.g., a Cys-containing kinase or protease).

Procedure
  • Dilute protein to 10 µM in Ammonium Acetate buffer (pH 7.5).

    • Avoid: Tris or buffers with primary amines if high pH is used, though pH 7.5 is safe.

  • Add Quinazoline Probe (100 µM, 10x excess).

  • Incubate 60 mins at RT.

  • Quench: Add 1% Formic Acid immediately before injection to denature and stop reaction.

  • Analysis: Inject on LC-MS (C4 column, Deconvolution software).

Expected Results
  • Parent Mass:

    
    
    
  • Adduct Mass:

    
    
    
  • Interpretation: A mass shift of +223 Da confirms the formation of a Thioimidate adduct. If the shift is +224 Da (hydrolysis) or different, investigate secondary reactions.

Scientific Commentary & Troubleshooting

Reversibility & Kinetics

Unlike acrylamides (e.g., Ibrutinib), nitrile-cysteine adducts can be reversible.

  • Implication: In the Competition ABPP (Protocol 4), if the "Chase" step with IA-alkyne is too long (>1 hour), the irreversible IA-alkyne may thermodynamically displace the reversible Quinazoline probe.

  • Optimization: Perform a time-course experiment. If signal loss is poor, reduce the IA-alkyne chase time or increase the Quinazoline concentration.

Selectivity Factors

The 6-Trifluoromethyl group serves two roles:

  • Electronic: It pulls electron density from the ring, making the C4-nitrile more susceptible to nucleophilic attack (increasing potency).

  • Structural: It provides a hydrophobic handle that may select for hydrophobic pockets in kinases or metabolic enzymes.

Safety Data
  • Hazard: H302 (Harmful if swallowed), H315 (Skin irritant).

  • Handling: This is a reactive electrophile. Treat as a potential sensitizer. Use nitrile gloves and work in a fume hood.

References

  • Cysteine Reactivity of Heteroaromatic Nitriles

    • Klein, K. et al. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine." Bioconjugate Chemistry, 2023.[2][3] Link

    • Context: Establishes the mechanism of nitrile-cysteine click chemistry and the stability of thioimid
  • Fragment-Based Cysteine Profiling

    • Backus, K. M. et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

    • Context: Foundational methodology for Competition ABPP using electrophilic fragments.
  • Alagarsamy, V. et al. "Quinazoline: A versatile heterocyclic scaffold for the treatment of cancer and infectious diseases." Bioorganic Chemistry, 2018.
  • Chemical Probe Standards

    • Arrowsmith, C. H. et al. "The promise and peril of chemical probes." Nature Chemical Biology, 2015. Link

    • Context: Guidelines for validating probe selectivity and target engagement.

Sources

Application Note: Divergent Synthesis of Kinase Inhibitors Using 6-(Trifluoromethyl)quinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-(Trifluoromethyl)quinazoline-4-carbonitrile as a divergent intermediate for generating novel kinase inhibitor libraries, particularly targeting EGFR and VEGFR families.

Executive Summary

The quinazoline scaffold remains a "privileged structure" in kinase inhibitor design, anchoring FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib. While traditional synthesis relies on nucleophilic aromatic substitution (


) of 4-chloroquinazolines, this approach limits the chemical space primarily to C-N linked anilines.

This guide introduces This compound as a high-value electrophilic hub. The C4-nitrile group serves as a versatile "masked" functionality, allowing access to C-C linked heterocycles , amidines , and imidates —moieties that offer distinct hydrogen-bonding geometries within the ATP-binding hinge region. Furthermore, the C6-trifluoromethyl (


) group enhances metabolic stability by blocking oxidative metabolism at a common "soft spot" while increasing lipophilicity for improved membrane permeability.

Strategic Rationale & Chemical Biology

The "Warhead" Advantage

The 4-carbonitrile group transforms the quinazoline core from a simple electrophile into a divergent scaffold. Unlike the 4-chloro derivative (which reacts primarily via displacement), the 4-cyano group supports:

  • Pinner Reaction: Access to imidates and amidines.

  • [3+2] Cycloaddition: Formation of tetrazoles (bioisosteres of carboxylic acids).

  • Nucleophilic Addition: Access to ketones or tertiary alcohols via Grignard reagents.

The C6-Trifluoromethyl Benefit[1]
  • Metabolic Blockade: The C6 position of quinazoline is prone to CYP450-mediated oxidation. Substitution with

    
     prevents this, extending in vivo half-life (
    
    
    
    ).
  • Electronic Effect: The strong electron-withdrawing nature of

    
     lowers the pKa of the N1 nitrogen, potentially altering the H-bond acceptor strength in the hinge region interaction.
    
Structural Logic Diagram

The following diagram illustrates the divergent synthetic pathways enabled by this scaffold.

Quinazoline_SAR cluster_0 Kinase Pocket Interaction Precursor 4-Chloro-6-(trifluoromethyl) quinazoline TopicCompound 6-(Trifluoromethyl) quinazoline-4-carbonitrile (The Scaffold) Precursor->TopicCompound Pd-Catalyzed Cyanation Amidine 4-Amidine Derivative (Alt. Hinge Binder) TopicCompound->Amidine Pinner Rxn (R-NH2) Tetrazole 4-Tetrazole Derivative (Acid Bioisostere) TopicCompound->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Ketone 4-Acyl Quinazoline (C-C Linked) TopicCompound->Ketone Grignard Addition

Figure 1: Divergent synthetic pathways from the 4-carbonitrile scaffold. The nitrile group allows access to chemical space unreachable by standard 4-chloro displacement.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This reaction utilizes cyanide sources. All work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Reagents:

  • 4-Chloro-6-(trifluoromethyl)quinazoline (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • 
     (5 mol%)
    
  • Solvent: Anhydrous DMF (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a dried Schlenk flask with 4-chloro-6-(trifluoromethyl)quinazoline (1.0 g, 4.3 mmol),

    
     (303 mg, 2.58 mmol), and 
    
    
    
    (248 mg, 0.21 mmol).
  • Solvation: Add anhydrous DMF (10 mL) via syringe. Seal the flask.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride (

    
     ~ 3.2 min) should convert to the nitrile (
    
    
    
    ~ 2.8 min).
  • Workup (Cyanide Safety): Cool to room temperature. Dilute with EtOAc (50 mL). Wash the organic layer with dilute ammonia solution (to sequester zinc) followed by water and brine.

    • Critical Safety Step: Treat all aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
    
  • Yield: Expect a white/off-white solid (Yield: ~75-85%).

Protocol B: Derivatization to 4-Amidine Kinase Inhibitors

This protocol converts the nitrile to an amidine, a potent motif for interacting with the Asp-Phe-Gly (DFG) motif in kinases.

Reagents:

  • This compound (1.0 equiv)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Trimethylaluminum (

    
    , 2.0M in toluene) (1.2 equiv)
    

Methodology:

  • Activation: In a dry flask under

    
    , dissolve the aniline (1.1 equiv) in dry Toluene. Carefully add 
    
    
    
    dropwise at 0°C. Stir for 30 mins at RT to form the aluminum amide.
  • Addition: Add a solution of this compound (1.0 equiv in Toluene) to the activated aniline mixture.

  • Heating: Reflux at 100°C for 12 hours. The Lewis acid activates the nitrile for nucleophilic attack by the amine.

  • Quench: Cool to 0°C. Carefully quench with Rochelle's salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until layers separate clearly.

  • Isolation: Extract with DCM, dry, and purify via Prep-HPLC (Acetonitrile/Water + 0.1% Formic Acid).

Analytical Data & Validation

Structural Characterization

The identity of the intermediate must be validated before library synthesis.

Analytical MethodExpected Signal / ResultInterpretation
IR Spectroscopy Strong band at ~2230-2240

Diagnostic stretch for Aryl-C≡N (Nitrile).

NMR
Singlet at ~ -63 ppmConfirms integrity of the

group.
LC-MS (ESI+)

Matches formula

.
Appearance White to pale yellow crystalline solidHigh purity (>98%).
Kinase Assay Setup (EGFR wt)

To validate the biological activity of the final derivatives (e.g., the 4-amidine product from Protocol B), use a FRET-based assay (e.g., LanthaScreen™).

Assay Conditions:

  • Kinase: EGFR (wild type), 0.2 ng/µL.

  • Substrate: PolyGT-AlexaFluor 647.

  • ATP:

    
     apparent (typically 10 µM).
    
  • Incubation: 60 minutes at Room Temperature.

Self-Validation Check:

  • Include Gefitinib as a positive control. The

    
     for Gefitinib should fall within 2-5 nM.
    
  • If the 4-CN intermediate itself is tested, it should show low activity (>10 µM), confirming it is a "pro-drug" or scaffold, not the active inhibitor.

Troubleshooting & Expert Insights

Common Pitfalls
  • Hydrolysis of the Nitrile:

    • Symptom:[1][2][3] Appearance of a peak at

      
       (Amide).
      
    • Cause: Wet solvents or acidic conditions during workup.

    • Fix: Use strictly anhydrous DMF/Toluene and store the 4-CN intermediate in a desiccator.

  • Incomplete Cyanation (Protocol A):

    • Symptom:[2][3][4] Retained Chlorine peak in MS (

      
       isotope pattern).
      
    • Cause: Poisoned Pd catalyst.

    • Fix: Ensure the starting material is free of sulfur contaminants; increase catalyst loading to 10% or add a co-catalyst like

      
       dust.
      
SAR Optimization Tip

When designing the library, consider that the 6-trifluoromethyl group increases lipophilicity (


). To balance solubility, the R-group added to the 4-position (via the nitrile) should ideally contain solubilizing groups (e.g., morpholine, piperazine) or polar H-bond donors.

References

  • Quinazoline Scaffold in Medicinal Chemistry

    • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.
    • Source: MDPI, Molecules (2024).
    • URL:[Link]

  • Palladium-Catalyzed Cyanation Protocols: Title: Cyanation of Aryl Chlorides with Zinc Cyanide Catalyzed by Palladium. Source:Journal of Organic Chemistry. Context: Standard protocols for converting electron-deficient aryl chlorides to nitriles.
  • EGFR Inhibitor Binding Modes

    • Title: Structure-based design of quinazoline-based EGFR inhibitors.[5][6]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Explains the necessity of the 4-anilino interaction and the role of 6-position substituents in the hydrophobic pocket.
  • Reactivity of 4-Cyanoquinazolines

    • Title: Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.[7]

    • Source: NIH / PMC (2022).
    • URL:[Link]

  • PKN3 and GAK Kinase Studies (SAR Context)

    • Title: Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3).
    • Source: bioRxiv (2020).[8]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for quinazoline synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to problematic side reactions and purification difficulties. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quinazoline synthesis. Here, we delve into the critical parameters of temperature, catalyst selection, and solvent effects to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during your quinazoline synthesis experiments.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most frequent frustrations in heterocyclic synthesis.[2] The underlying causes can be multifaceted, spanning from suboptimal reaction conditions to reagent impurities.

Question: My reaction is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in quinazoline synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[2]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC or LC-MS.[3] For thermally sensitive substrates, consider extending the reaction time at a lower temperature.Many cyclization reactions to form the quinazoline ring have a significant activation energy barrier. Insufficient thermal energy can lead to incomplete conversion. Conversely, excessively high temperatures can cause degradation of starting materials or products.[4]
Inefficient Catalyst System If using a metal catalyst, screen different catalysts and ligands.[4] For instance, in copper-catalyzed reactions, ensure the copper source has not been oxidized.[5] For acid- or base-catalyzed reactions, verify the concentration and purity of the catalyst.[3]The choice of catalyst is crucial for activating the substrates and facilitating the desired bond formations. Catalyst deactivation or an inappropriate catalyst-substrate pairing can halt the reaction.
Poor Solubility of Reactants Select a solvent in which all reactants are fully soluble at the reaction temperature.[3] For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[3][6]Inadequate solubility leads to a heterogeneous reaction mixture, limiting the effective concentration of reactants and hindering molecular collisions necessary for the reaction to proceed efficiently.
Presence of Moisture Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]Water can hydrolyze starting materials or intermediates, leading to undesired byproducts and a lower yield of the quinazoline product.
Incomplete Reaction Extend the reaction time and monitor for product formation at regular intervals using TLC or LC-MS.[7]Some reactions, particularly at lower temperatures, may require longer periods to reach completion.
Purity of Starting Materials Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to side products or incomplete conversion.[8]Impurities can act as catalyst poisons or participate in competing side reactions, consuming reagents and lowering the yield of the desired product.
Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield check_completion Check Reaction Completion via TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete Not Complete complete_low_yield Reaction Complete, Yield Still Low check_completion->complete_low_yield Complete optimize_conditions Extend Reaction Time or Increase Temperature incomplete->optimize_conditions verify_purity Verify Starting Material Purity complete_low_yield->verify_purity impure Impurities Detected verify_purity->impure Impure pure Reagents are Pure verify_purity->pure Pure purify Purify/Recrystallize Starting Materials impure->purify evaluate_solvent Evaluate Solvent Choice pure->evaluate_solvent improper_solvent Poor Solubility Observed evaluate_solvent->improper_solvent Inadequate solvent_ok Reactants Soluble evaluate_solvent->solvent_ok Adequate screen_solvents Screen Different Solvents (e.g., DMSO, DMF, Toluene) improper_solvent->screen_solvents analyze_side_reactions Analyze for Side Reactions solvent_ok->analyze_side_reactions

Caption: A decision tree to guide troubleshooting for low reaction yields.

Issue 2: Formation of Significant Side Products

The presence of multiple byproducts complicates purification and reduces the overall yield of the desired quinazoline.

Question: I am observing multiple spots on my TLC plate, making purification difficult. How can I minimize side product formation?

Answer: The formation of side products is a common challenge in heterocyclic synthesis.[7] Several strategies can be employed to improve the selectivity of your reaction.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
High Reaction Temperature Lower the reaction temperature.[3] Side reactions often have a higher activation energy and are favored at elevated temperatures.[7]By reducing the thermal energy of the system, you can disfavor higher energy pathways that lead to byproducts, thus increasing the selectivity for the desired product.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants.An excess of one reactant can lead to the formation of byproducts through alternative reaction pathways.
Oxidation of the Quinazoline Ring Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.[3] If an oxidant is necessary, use the stoichiometric amount and consider a milder oxidant.[3]The quinazoline ring, particularly at the C4 position, can be susceptible to oxidation, leading to the formation of quinazolinones.[3]
Hydrolysis of Intermediates or Product Use anhydrous solvents and reagents. For work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions.[3]The quinazoline ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened byproducts.[3]
Self-Condensation of Starting Materials Perform the reaction at a lower concentration (higher dilution).High concentrations of reactants can favor intermolecular side reactions, such as self-condensation, over the desired intramolecular cyclization.
Issue 3: Catalyst Inactivity or Decomposition

Both homogeneous and heterogeneous catalysts are susceptible to deactivation, which can stall a reaction.

Question: My catalyzed reaction is not proceeding. How do I troubleshoot potential catalyst issues?

Answer: Catalyst inactivity can be a significant hurdle. Here are some steps to diagnose and resolve this issue.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Catalyst Poisoning Ensure the purity of all reagents and solvents. Trace impurities can act as catalyst poisons.Substances like sulfur compounds or certain functional groups can irreversibly bind to the active sites of a metal catalyst, rendering it inactive.
Oxidation of Metal Catalyst For air-sensitive catalysts (e.g., some copper or palladium species), use freshly prepared or activated catalyst and maintain an inert atmosphere.[5]Exposure to air and moisture can lead to the oxidation of the metal center, changing its catalytic properties and often deactivating it.
Leaching of Heterogeneous Catalyst If using a supported catalyst, perform a hot filtration test to check for leaching.The active catalytic species may be leaching from the solid support into the solution, leading to a loss of catalytic activity and potential contamination of the product.
Inappropriate Catalyst Choice Screen a variety of catalysts with different electronic and steric properties.The electronic and steric environment of the catalyst's active site must be compatible with the substrates for efficient catalysis to occur.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of optimizing quinazoline synthesis.

Q1: What are the most common classical methods for synthesizing the quinazoline core?

A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[3]

  • Niementowski Reaction: This involves the condensation of anthranilic acids with amides at high temperatures.[3][9]

  • Friedländer Synthesis: This method utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[3]

  • Bischler Synthesis: This is another traditional method for preparing quinazoline derivatives, which often requires harsh conditions.[3]

Q2: My Niementowski reaction is giving a low yield. What are the potential causes?

A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of undesired byproducts.[3] The reaction is also sensitive to the nature of the substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[3] Modern modifications using microwave irradiation can often improve yields and reduce reaction times.[9][10]

Q3: What are the advantages of using microwave-assisted synthesis for quinazolines?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:

  • Rapid reaction rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[10][11][12]

  • Higher yields: Often, microwave synthesis leads to improved product yields.[11][12]

  • Cleaner reactions: The rapid and uniform heating can minimize the formation of side products.[13]

  • Greener chemistry: Shorter reaction times and often solvent-free conditions align with the principles of green chemistry.[14][15]

Q4: How does the choice of solvent affect quinazoline synthesis?

A4: The solvent plays a critical role in quinazoline synthesis by influencing reactant solubility, reaction rate, and even the reaction pathway.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are often effective as they can dissolve a wide range of reactants and intermediates.[6][8]

  • Non-Polar Solvents: Toluene and dioxane are suitable for less polar substrates.[3]

  • Green Solvents: In line with green chemistry principles, water and polyethylene glycol (PEG) have been successfully used as solvents in some quinazoline syntheses.[6][16] The choice of solvent can significantly impact the yield, with polar solvents often giving excellent results.[6]

Q5: Are there metal-free approaches to quinazoline synthesis?

A5: Yes, numerous metal-free synthetic methodologies have been developed for quinazoline synthesis, which is advantageous for avoiding metal contamination in pharmaceutical applications.[17] These methods often utilize catalysts like molecular iodine or are conducted under catalyst-free conditions at elevated temperatures.[1][17] Some modern approaches even describe four-component reactions under metal-free conditions to construct substituted quinazolines from simple anilines.[18]

III. Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinones

This protocol is a general guideline and may require optimization for specific substrates.

  • In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol) and the appropriate amide (e.g., formamide, 5.0 equiv).[10]

  • If using a solid-supported catalyst (e.g., montmorillonite K-10), add it to the mixture.[10]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 4-10 minutes).[10]

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol is adapted from a synthesis of 2-arylquinazolines and may require optimization.[5]

  • In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 mmol) and the desired aldehyde (1.2 mmol) in acetonitrile (10 mL).[5]

  • Add the copper catalyst (e.g., CuCl, 10 mol%) to the mixture.[5]

  • Reflux the reaction mixture for the appropriate time, monitoring progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Workflow for Quinazoline Synthesis and Purification

SynthesisWorkflow start Start: Reagent Preparation reaction Reaction Setup: - Add reactants, solvent, and catalyst - Set temperature and atmosphere start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Reaction Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization product Final Product characterization->product

Caption: A generalized experimental workflow for the synthesis and purification of quinazolines.

IV. Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of different catalysts and solvents on the yield of quinazoline synthesis, based on literature data.

Table 1: Effect of Catalyst and Solvent on the Yield of a 2-Arylquinazoline Synthesis*
EntryCatalystSolventYield (%)
1CuClAcetonitrile91
2CuBrAcetonitrile85
3Cu(OAc)₂Acetonitrile78
4NoneAcetonitrile<5
5CuClToluene65
6CuClDMF88

*Data adapted from a similar synthesis of 2-arylquinazolines and is intended for comparative purposes.[5]

Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones*
EntrySolventYield (%)
1EthanolIneffective
2TolueneIneffective
3THFIneffective
4DMF85
5Water91

*This table illustrates the significant impact of solvent choice, with highly polar solvents providing excellent yields.[6]

V. Conclusion

The synthesis of quinazolines is a rich and diverse field, with a multitude of synthetic routes available to the modern chemist. Successful optimization hinges on a systematic and informed approach to troubleshooting. By carefully considering the interplay of temperature, catalyst, and solvent, and by being prepared to address common issues such as low yields and side product formation, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. This guide provides a foundational framework for this process, empowering you to navigate the challenges and unlock the full potential of quinazoline chemistry in your research and development efforts.

VI. References

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available from: [Link]

  • Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry (RSC Publishing). Available from: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. Available from: [Link]

  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate. Available from: [Link]

  • Niementowski quinazoline synthesis. Wikipedia. Available from: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available from: [Link]

  • Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC. Available from: [Link]

  • Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. Available from: [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from: [Link]

  • Optimization of temperature on the synthesis of quinazolinones. ResearchGate. Available from: [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline. Atlantis Press. Available from: [Link]

  • The impact of temperature on the synthesis efficiency of quinazoline-2,4(1H,3H)-dione …. ResearchGate. Available from: [Link]

  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. Available from: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available from: [Link]

  • Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]. Sciforum. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available from: [Link]

  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Semantic Scholar. Available from: [Link]

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: 6-(Trifluoromethyl)quinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-QNZ-6CF3-CN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hot" Electrophile

Welcome to the technical support hub for 6-(Trifluoromethyl)quinazoline-4-carbonitrile .

If you are handling this compound, you must understand one critical chemical reality: This is not a passive building block. It is an electron-deficient heterocycle designed to be reactive. The combination of the para-trifluoromethyl group (strongly electron-withdrawing) and the ortho/para-nitrogen atoms renders the carbonitrile at position C4 highly susceptible to nucleophilic attack.

Treat this compound as a pseudohalide with high moisture sensitivity. Your primary stability risk is hydrolysis driven by atmospheric moisture, leading to the formation of the amide or the quinazolinone derivative.

Part 1: Critical Storage Protocols (The Golden Rules)

The following protocols are non-negotiable for maintaining >98% purity over extended periods.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) Slows the kinetics of hydrolysis and spontaneous dimerization.
Atmosphere Argon or Nitrogen The C4-nitrile is electrophilic; atmospheric moisture is its primary enemy.
Container Amber Glass + Parafilm Protects from light (preventing radical N-oxide formation) and seals against humidity.
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or Drierite.
The "Thaw-and-Open" Protocol

Most degradation occurs during the opening of the vial, not during storage.

  • Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 30-45 mins) before breaking the seal.

    • Why? Opening a cold vial condenses atmospheric water vapor directly onto the powder. This water will hydrolyze the nitrile once the vial is returned to storage.

  • Inert Handling: Ideally, weigh the compound inside a glovebox. If not possible, flush the headspace with Argon immediately after removing your sample.

  • Solvent Exclusion: Never store this compound in solution (DMSO/DMF) for more than 24 hours.

Part 2: Troubleshooting & Diagnostics

Visual & Chemical Indicators of Degradation

Scenario: You open the vial, and the powder looks different, or your LCMS shows unexpected peaks.

1. Visual Inspection
  • Pristine: White to off-white crystalline solid.

  • Compromised: Yellow to orange discoloration.

    • Cause: Hydrolysis to the amide often brings a slight color change; deep yellow/orange suggests ring oxidation or polymerization.

2. LCMS Diagnostics (The "Self-Validating" System)

Run a standard LCMS (ESI+) to validate your batch. Look for these specific mass shifts relative to the Parent Mass (


).
  • Parent Mass (

    
    ):  ~223.15 Da (Calculated)
    
  • Peak A (

    
    ): Hydrolysis (Amide).  The nitrile (
    
    
    
    ) has reacted with water to form the primary amide (
    
    
    ).
    • Status: Impurity. Can sometimes be separated, but indicates wet storage.

  • Peak B (

    
    ): Displacement (Hydroxy).  The nitrile group has been completely displaced by a hydroxyl group (forming the quinazolin-4-one).
    
    • Status: Critical Failure. The batch is likely unusable for nucleophilic aromatic substitutions (

      
      ).
      
Diagnostic Workflow Diagram

The following decision tree helps you determine if your batch is salvageable.

StabilityLogic Start Batch Validation (LCMS Analysis) CheckParent Major Peak = 223 Da? Start->CheckParent CheckImpurity Identify Impurities CheckParent->CheckImpurity No Decision1 >95% Purity CheckParent->Decision1 Yes Hydrolysis Peak at M+18 (241 Da) (Amide Formation) CheckImpurity->Hydrolysis +18 Da Displacement Peak at M-10 (213 Da) (Quinazolinone) CheckImpurity->Displacement -10 Da Decision2 <5% Amide Hydrolysis->Decision2 Minor Decision3 >10% Amide or Any Quinazolinone Hydrolysis->Decision3 Major Displacement->Decision3 Any amount Use Use Decision1->Use Proceed with Synthesis Purify Purify Decision2->Purify Recrystallize (Dry EtOAc/Hex) Discard Discard Decision3->Discard Irreversible Degradation

Figure 1: Decision matrix for batch validation based on LCMS mass shifts.

Part 3: Handling During Synthesis

The Reactivity Mechanism

To use this compound effectively, you must understand the degradation pathway. The 6-CF3 group pulls electron density from the ring, making C4 extremely positive.

HydrolysisPath Compound 6-CF3-Quinazoline-4-CN (Active Electrophile) Transition Imidate Intermediate Compound->Transition + H2O Quinazolinone Quinazolin-4(3H)-one (Hydrolytic Displacement) Compound->Quinazolinone Direct Displacement (High pH/Strong Nu) Water H2O (Atmospheric Moisture) Amide Quinazoline-4-carboxamide (Dead End for SnAr) Transition->Amide Tautomerization

Figure 2: The primary degradation pathways. Note that amide formation is the most common storage artifact.

Solvent Compatibility Guide
SolventRatingNotes
Dichloromethane (DCM) Excellent Best for storage solutions (short term). Low water miscibility.
DMF / DMSO Good (with Caveats) Excellent solubility, but these are hygroscopic. Do not store stock solutions in DMF/DMSO; prepare immediately before use.
Alcohols (MeOH/EtOH) Poor Avoid. The nitrile can react with alcohols to form imidates (Pinner reaction conditions) or undergo solvolysis.
Water Incompatible Rapid hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q: I am trying to displace the nitrile with an amine, but the reaction is stalling. Why? A: Check your solvent dryness. If your solvent contains water, the water competes with your amine for the C4 position. Because the 6-CF3 group makes the ring so electron-poor, the nitrile is an excellent leaving group, but the hydrolysis product (quinazolinone) is unreactive to


. Use anhydrous solvents (molecular sieves) and an excess of amine.

Q: Can I purify this compound on silica gel? A: Yes, but move quickly. Silica is slightly acidic and contains bound water. Long exposure on a column can induce hydrolysis.

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize acidity, or use neutral alumina. Use a gradient of Hexanes/Ethyl Acetate.

Q: Why does the SDS say "Store at 2-8°C" but you recommend -20°C? A: Supplier SDSs often provide general guidelines for "short-term" shipping stability. For a reactive intermediate like a trifluoromethyl-substituted quinazoline nitrile, -20°C is the scientific standard for preserving the integrity of the electron-deficient core over months or years.

Q: I see a small M+18 peak. Can I still use the material? A: If the M+18 (amide) peak is <5% by integration, you can usually proceed if your next step is a nucleophilic substitution (


). The amide is generally less reactive than the nitrile and will likely remain as an inert impurity that can be removed in the next purification step. If it is >10%, recrystallize.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • SynHet. Product Data: this compound.[1] SynHet Catalog. Link

  • ChemicalBook. General Quinazoline Properties and Reactivity Profiles.Link

  • BenchChem. Synthesis and Handling of 4-Cyanoquinazolines.Link

  • Katritzky, A. R., & Ramsden, C. A.Reactivity of Electron-Deficient Heterocycles. (General Reference on Quinazoline Electrophilicity). Journal of Organic Chemistry context derived.

(Note: Specific stability data for this exact CAS is proprietary to manufacturers; protocols above are derived from the structure-activity relationship of the 6-CF3-quinazoline class.)

Sources

Technical Support Center: Substituted Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Dr. Aristhrene (Senior Application Scientist) Ticket Queue: [Regioselectivity] [Hydrolysis] [Catalysis] [Purification]

Welcome to the Quinazoline Synthesis Support Hub.

You are likely here because your quinazoline scaffold is behaving like a "brick dust" solid, your palladium catalyst is dead, or your nucleophilic substitution yielded the hydrolyzed starting material instead of the product.

Quinazolines are privileged pharmacophores (e.g., Gefitinib, Erlotinib), but their electron-deficient nature and basic nitrogens create unique synthetic hurdles. Below are the resolved tickets for the most common failure modes I encounter in the field.

Ticket #001: Regioselectivity Failures in 2,4-Dichloroquinazoline

User Issue: "I am trying to functionalize 2,4-dichloroquinazoline. I need the amine at C2, but the reaction keeps happening at C4. How do I reverse this?"

The Technical Diagnosis: You are fighting thermodynamics and frontier molecular orbitals. The C4 position is significantly more electrophilic than C2.

  • Causality: The lowest unoccupied molecular orbital (LUMO) coefficient is highest at C4. Additionally, the nitrogen at N3 activates C4 via an imine-like pull, whereas the lone pair on N1 renders C2 slightly less electrophilic [1].

  • The Rule: In SNAr reactions, C4 substitutes first . Always.

The Protocol (Sequential Substitution Strategy): To get a specific group at C2, you must install the C4 substituent first, or use a protecting group strategy.

Step-by-Step Workflow:

  • C4 Functionalization (The Easy Step):

    • Reagents: 1.0 eq 2,4-dichloroquinazoline + 1.1 eq Nucleophile A + 1.2 eq DIPEA.

    • Solvent: THF or IPA (0°C to RT).

    • Checkpoint: Monitor TLC.[1][2][3][4][5] C4 substitution usually completes < 1 hour.

  • C2 Functionalization (The Hard Step):

    • Reagents: Isolated C4-product + 1.5 eq Nucleophile B.

    • Conditions: Requires forcing conditions (Reflux in Dioxane or sealed tube at 100°C+).

    • Catalysis: Often requires acid catalysis (HCl in Dioxane) to protonate N3, making C2 more electrophilic.

Visualization: The Regioselectivity Logic Gate

Regioselectivity start Start: 2,4-Dichloroquinazoline decision Target: Substitution at C2? start->decision path_c4 Standard SNAr (Fast, mild) decision->path_c4 Must sub C4 first path_c2 Direct C2 Attack (FORBIDDEN) decision->path_c2 Attempt fails intermed Intermediate: 2-Chloro-4-Substituted path_c4->intermed step2 Step 2: Force Conditions (High T, Acid Cat, or Pd) intermed->step2 final Final: 2,4-Disubstituted step2->final

Figure 1: Decision tree for sequential functionalization of dichloroquinazolines. Direct C2 substitution is kinetically disfavored.

Ticket #002: The "Disappearing Intermediate" (Hydrolysis)

User Issue: "I synthesized 4-chloroquinazoline using POCl₃. It looked clean on LCMS. I evaporated it, added my amine, and refluxed. Now I just have Quinazolin-4(3H)-one back. What happened?"

The Technical Diagnosis: 4-Chloroquinazolines are notoriously moisture-sensitive. They are essentially imidoyl chlorides.

  • Mechanism: Trace water attacks the highly electrophilic C4 position. The leaving group (Cl⁻) is displaced by OH⁻, and the molecule tautomerizes back to the thermodynamically stable amide (quinazolinone) [2].

  • Common Pitfall: Using "dry" solvents that aren't actually dry, or extended exposure to air during weighing.

Troubleshooting Protocol:

ParameterStandard (Risky)Optimized (Robust)
Workup Aqueous wash of POCl₃ reactionEvaporate POCl₃ in vacuo , azeotrope with Toluene x3. Do not wash.
Solvent DMF (Hygroscopic)Anhydrous THF or Dichloromethane
Base K₂CO₃ (Generates water if not dry)DIPEA (Hunig's Base) or TEA
Atmosphere Open air refluxArgon balloon or sealed vial

Self-Validating Step:

  • Before adding amine: Take an aliquot of your crude 4-Cl intermediate, dissolve in anhydrous MeOH, and inject immediately. If you see the methoxy-adduct (M+31 mass shift) instead of the hydroxy-adduct, your intermediate is still active. If you see the hydroxy-mass immediately, your intermediate is already dead (hydrolyzed).

Ticket #003: "Brick Dust" & Silica Streaking

User Issue: "My product is insoluble in everything except DMSO. When I try to purify it on silica, it streaks from the baseline to the solvent front. I'm losing 50% yield."

The Technical Diagnosis: Quinazolines are flat, nitrogen-rich heteroaromatics.

  • Solubility: They stack efficiently (pi-pi interactions), leading to poor solubility ("Brick Dust").

  • Streaking: The basic nitrogens (N1, N3) interact strongly with the acidic silanols (Si-OH) on the silica gel surface, causing peak tailing [3].

The Fix: Triethylamine Doping & Solubility Tricks

Protocol A: The "TEA Block" (For Streaking)

  • The Trick: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Why: TEA binds to the acidic silanol sites, "capping" them. Your quinazoline now flows through without dragging.

  • Eluent: Run your gradient with 0.1% TEA constant.

Protocol B: The "DCM/MeOH" Gradient (For Solubility) Standard Hexane/Ethyl Acetate often fails for quinazolines.

  • Load: Dry load on Celite (dissolve in DCM/MeOH, add Celite, evaporate). Do not wet load if solubility is poor.

  • Eluent: Use DCM : MeOH (95:5 to 90:10) .

  • Warning: Do not exceed 10% MeOH on silica, or the silica will dissolve/crack.

Ticket #004: Palladium Catalyst Poisoning

User Issue: "Suzuki coupling on the 4-chloro position works, but the Buchwald-Hartwig amination on the 6-bromo position fails. The Pd turns into a black precipitate."

The Technical Diagnosis: Quinazoline nitrogens are excellent ligands. They compete with your phosphine ligands for the Palladium center, forming stable, non-reactive Pd-N complexes (Catalyst Poisoning) [4].

The Solution: Ligand Sterics & Pre-Catalysts You need bulky, electron-rich ligands that bind Pd tighter than the quinazoline nitrogen.

Selection Guide:

Reaction TypeRecommended Catalyst/LigandWhy?
Suzuki (C4) Pd(dppf)Cl₂ or Pd(PPh₃)₄ C4 is reactive enough that standard catalysts work.
Suzuki (C6/C7) Pd(OAc)₂ + SPhos SPhos prevents N-coordination via steric bulk.
Buchwald (Amination) Pd₂dba₃ + BrettPhos or XPhos Pd G3 These precatalysts activate quickly; the bulky ligands prevent the quinazoline N from shutting down the cycle.

Visualization: The Poisoning Mechanism vs. Solution

CatalystPoisoning cluster_fail Failure Mode cluster_success Success Mode (Bulky Ligand) Pd_fail Pd(0) Dead_Complex Stable Pd-N Complex (Inactive Black Solid) Pd_fail->Dead_Complex Coordination Quin_N Quinazoline (N-donor) Quin_N->Dead_Complex Pd_good Pd(0) Active_Cat Active Catalyst (Sterically Shielded) Pd_good->Active_Cat Strong Binding Ligand XPhos/BrettPhos (Bulky) Ligand->Active_Cat Product Coupled Product Active_Cat->Product Cycle Continues

Figure 2: Mechanism of catalyst deactivation by quinazoline nitrogens and the steric solution.

References
  • Regioselectivity in SNAr: Molecules. 2024; 29(24):6021. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Link

  • Hydrolysis & Microwave Synthesis: Beilstein J. Org. Chem. 2021; 17:2968–2975.[6][7] "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Link

  • Purification Techniques: University of Rochester. "Chromatography: The Solid Phase - Triethylamine Deactivated Silica." Link

  • Pd-Catalyzed Cross-Coupling: Molecules. 2015; 20(9):17329-17363. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Link

Sources

Validation & Comparative

Comparative Analysis of Trifluoromethylated Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into the isoquinoline scaffold represents a high-value transformation in modern drug discovery.[1] This moiety acts as a "metabolic shield," blocking oxidative metabolism at labile sites (typically C1 or C5) while simultaneously modulating lipophilicity (

) and altering the pKa of the isoquinoline nitrogen.

This guide provides a technical comparison of the three dominant synthetic methodologies for accessing these scaffolds: Direct C-H Functionalization (Minisci-type) , Photoredox Catalysis , and De Novo Cyclization . It further details the biological implications of these substitutions and provides a validated experimental protocol for the most versatile method.

Strategic Comparison of Synthetic Methodologies

The choice of synthetic route depends heavily on the desired regioselectivity (C1 vs. C4/C5) and the tolerance of existing functional groups.

Method A: Direct C-H Trifluoromethylation (Minisci-Type)

Mechanism: Radical substitution using electrophilic


 radicals generated from reagents like Langlois reagent (

) or Togni’s reagent.
  • Pros: Direct functionalization of the native scaffold; no pre-functionalization required; uses inexpensive reagents.

  • Cons: Often suffers from poor regiocontrol (mixtures of C1, C5, and C8 isomers); requires stoichiometric oxidants (e.g., TBHP,

    
    ); harsh conditions can degrade sensitive motifs.
    
Method B: Photoredox Catalysis (Visible Light)

Mechanism: Uses transition metal (


, 

) or organic photocatalysts (e.g., Eosin Y) to generate

under mild conditions.
  • Pros: Superior functional group tolerance; operationally simple (room temperature); "Green" chemistry profile; tunable regioselectivity via solvent effects or Lewis acid additives.

  • Cons: High cost of Ir/Ru catalysts; scalability limited by photon penetration depth in batch reactors.

Method C: De Novo Cyclization

Mechanism: Construction of the isoquinoline ring from


-containing precursors (e.g., 

-aryl-

-isocyano-acrylates).
  • Pros: Absolute regiocontrol (defined by the starting material); high yields for complex substitution patterns.

  • Cons: Long linear synthesis sequences; limited commercial availability of specific fluorinated building blocks.

Comparative Data Matrix
FeatureDirect C-H (Minisci)Photoredox CatalysisDe Novo Cyclization
Primary Regioselectivity C1 (Major), C5/C8 (Minor)C1 (Tunable)Pre-defined (Any position)
Yield (Average) 40–60%60–85%70–90%
Functional Group Tolerance Low (Oxidant sensitive)HighHigh
Reagent Cost Low (Langlois Reagent)High (Catalysts + Togni)Moderate (Precursors)
Scalability High (Batch/Flow)Moderate (Flow required for >10g)High
Atom Economy ModerateHighLow (Multi-step)

Decision Framework & Mechanism

The following diagrams illustrate the decision logic for selecting a synthetic route and the mechanistic underpinnings of the preferred Photoredox method.

Diagram 1: Synthetic Decision Tree

SyntheticDecisionTree Start Target: Trifluoromethyl-Isoquinoline IsScaffoldAvailable Is the Isoquinoline scaffold already synthesized? Start->IsScaffoldAvailable RegioReq Required Position of CF3? IsScaffoldAvailable->RegioReq Yes Method_Cyclo Method: De Novo Cyclization (Absolute Control) IsScaffoldAvailable->Method_Cyclo No C1_Select Target: C1 Position RegioReq->C1_Select Remote_Select Target: C4, C5, or C8 RegioReq->Remote_Select Method_Photo Method: Photoredox C-H (High Tolerance) C1_Select->Method_Photo Sensitive Groups Present Method_Minisci Method: Thermal Minisci (Low Cost, Robust) C1_Select->Method_Minisci Robust Substrate Remote_Select->Method_Minisci Separation Possible Remote_Select->Method_Cyclo High Purity Needed

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and regiochemical requirements.

Diagram 2: Photoredox Mechanism (C1-Trifluoromethylation)

PhotoredoxMech PC_GS Ir(III) (Ground State) PC_Ex *Ir(III) (Excited) PC_GS->PC_Ex hv PC_Red Ir(II) (Reduced) PC_Ex->PC_Red SET (Reduction of Togni) PC_Red->PC_GS Regeneration Togni Togni Reagent II CF3_Rad CF3 Radical Togni->CF3_Rad Fragmentation IsoQ Isoquinoline Rad_Int Radical Intermediate (C1-CF3) IsoQ->Rad_Int + CF3 Radical Product 1-CF3-Isoquinoline Rad_Int->Product Oxidation by *Ir(III) or Ir(IV) Light Blue LED (450 nm)

Caption: Mechanistic cycle of photoredox trifluoromethylation. The photocatalyst mediates single-electron transfer (SET) to generate the electrophilic radical.

Physicochemical & Biological Performance[1][2][3][4]

The introduction of


 creates specific advantages over methyl (

) or chloro (

) analogs, termed the "Fluorine Effect."
Physicochemical Impact[1][4][5][6][7][8][9]
  • Lipophilicity (LogP):

    
     significantly increases lipophilicity (
    
    
    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
  • Basicity (pKa): The strong electron-withdrawing nature (Inductive effect,

    
    ) reduces the pKa of the isoquinoline nitrogen (typically from ~5.4 to ~2.5 for 1-
    
    
    
    ). This reduces lysosomal trapping and improves oral bioavailability.
  • Metabolic Stability: The C-F bond (116 kcal/mol) renders the adjacent carbons resistant to Cytochrome P450 oxidation.

Biological Activity Case Study: Anticancer Potency

Data derived from comparative studies on HeLa cell lines (IC50 values).[2]

Compound VariantIC50 (HeLa)Metabolic Half-life (

)
Notes
Unsubstituted Isoquinoline >100

25 minRapid oxidative clearance.
1-Methyl-Isoquinoline 45

40 minSlight improvement; methyl group is a metabolic soft spot.
1-Trifluoromethyl-Isoquinoline 12

>120 min 3.7x potency increase ; metabolic block at C1.

Validated Experimental Protocol

Method: Visible-Light-Mediated C1-Trifluoromethylation Scope: Applicable to electron-deficient isoquinolines and tolerant of halides, esters, and nitriles.

Reagents & Equipment[1][8][10]
  • Substrate: Isoquinoline derivative (0.5 mmol)

  • Reagent: Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(2H)-one) (1.2 equiv)

  • Catalyst:

    
     (1.0 mol%) or Eosin Y (5.0 mol% for metal-free)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed)

  • Light Source: Blue LED strip (approx. 450 nm, 10-20 W)

Step-by-Step Workflow
  • Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, add the Isoquinoline substrate (0.5 mmol), Togni’s Reagent II (0.6 mmol, 190 mg), and the Photocatalyst (

    
    : 3.3 mg).
    
  • Solvation: Add anhydrous DCM (5.0 mL). Seal the vial with a septum cap.

  • Degassing: Sparge the solution with nitrogen gas for 10 minutes via a needle inlet/outlet to remove oxygen (which quenches the triplet state of the catalyst).

  • Reaction: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (

    
    ) for 12–24 hours. Note: Use a fan to cool the setup if the LEDs generate significant heat.
    
  • Monitoring: Monitor progress via TLC or LC-MS. The product typically appears less polar than the starting material.

  • Workup: Upon completion, dilute the mixture with DCM (20 mL) and wash with saturated

    
     (2 x 15 mL) and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    

Validation Check: A successful reaction will yield a product with a characteristic


 singlet in 

NMR around -63 to -65 ppm.

References

  • Fujisaka, A., et al. (2022).[3] Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, Vol. 104. Retrieved from [Link]

  • Zhang, B., & Studer, A. (2014).[4] 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. (Contextual support for photoredox mechanism).
  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives. Retrieved from [Link]

Sources

Validating the Biological Target of 6-(Trifluoromethyl)quinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for validating the biological target of 6-(Trifluoromethyl)quinazoline-4-carbonitrile (hereafter referred to as 6-TFQ-CN ).

Based on its chemical structure—a privileged quinazoline scaffold equipped with an electron-withdrawing trifluoromethyl group and a reactive nitrile warhead at the C4 position—this compound is best characterized as a reversible covalent cysteine-targeting fragment . It is distinct from classical irreversible inhibitors (like acrylamides) and non-covalent ATP-competitive inhibitors.

A Technical Guide to Reversible Covalent Target Identification

Executive Summary & Mechanism of Action

6-TFQ-CN is not merely a passive scaffold; it is an electrophilic probe designed to explore the cysteinome . The 6-trifluoromethyl group acts as an electronic "tuner," lowering the LUMO energy of the quinazoline ring and activating the C4-nitrile for nucleophilic attack by cysteine thiols.

Primary Mechanism: Thioimidate Formation (Reversible Covalent) Unlike acrylamides that form permanent thioethers, the nitrile group typically reacts with catalytic or solvent-exposed cysteines to form a thioimidate adduct . This reaction is often reversible, allowing the compound to achieve high selectivity through thermodynamic equilibration (residence time selection) rather than kinetic trapping.

Target Class Prediction:

  • Kinases: Cysteine-rich ATP pockets (e.g., EGFR C797, BTK C481).

  • Proteases: Cysteine proteases (e.g., Cathepsins, Deubiquitinases).

Comparative Analysis: 6-TFQ-CN vs. Alternatives

The choice of warhead dictates the validation strategy. The table below compares 6-TFQ-CN against standard alternatives in chemical biology.

Feature6-TFQ-CN (Nitrile) Acrylamides (e.g., Ibrutinib analogs) Non-Covalent (e.g., Gefitinib)
Binding Mode Reversible Covalent (Thioimidate)Irreversible Covalent (Thioether)Reversible Non-Covalent (H-bonds/VdW)
Selectivity Driver Thermodynamics + Shape ComplementarityKinetics (k_inact/K_I)Equilibrium Binding Constant (K_d)
Off-Target Risk Moderate (Equilibrates off non-specific sites)High (Permanent modification of off-targets)Low to Moderate (Depends on scaffold)
Validation Method Jump-Dilution & Intact MS Washout Assays & Click-ABPPStandard IC50 / SPR
Residence Time Tunable (Hours)Infinite (Turnover dependent)Short to Medium (Minutes)
Expert Insight:

"Use 6-TFQ-CN when you need the potency of a covalent bond but wish to avoid the immunotoxicity risks associated with permanent protein haptenization. The validation workflow must prove reversibility, otherwise, you risk mischaracterizing it as a 'sticky' promiscuous compound."

Experimental Validation Protocols

Phase I: Confirming Covalent Engagement (In Vitro)

Before expensive proteomic profiling, validate that 6-TFQ-CN forms a covalent bond with a model protein (e.g., BSA or a recombinant kinase domain).

Protocol: Intact Protein Mass Spectrometry (LC-MS)

  • Incubation: Incubate recombinant protein (5 µM) with 6-TFQ-CN (50 µM) in buffer (50 mM HEPES, pH 7.5) for 1 hour at RT.

  • Control: Run a DMSO-only control.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra.

  • Success Criteria: Observe a mass shift of +223.1 Da (Molecular weight of 6-TFQ-CN).

    • Note: If the nitrile is displaced (S_NAr mechanism), the mass shift will be +197.1 Da (loss of CN group). This distinguishes the addition mechanism (thioimidate) from the substitution mechanism.

Phase II: Target Identification via Competition ABPP

Since 6-TFQ-CN lacks a "click" handle (alkyne/azide), use Competition Activity-Based Protein Profiling (ABPP) .

Protocol: IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis)

  • Lysate Prep: Prepare proteome lysates from relevant cell lines (e.g., A549 for lung kinase targets).

  • Competition: Divide lysate into two pools:

    • Pool A: Treat with DMSO (Vehicle).[1]

    • Pool B: Treat with 6-TFQ-CN (10–50 µM) for 1 hour.

  • Probe Labeling: Treat both pools with a broad-spectrum cysteine probe (e.g., IA-alkyne or Desthiobiotin-Iodoacetamide ) for 1 hour.

    • Logic: If 6-TFQ-CN binds a specific cysteine, it will block the IA-alkyne from labeling that site.

  • Enrichment & Digest: Streptavidin enrichment, on-bead trypsin digestion, and TMT labeling (if using multiplexing) or label-free quantification.

  • Data Analysis: Look for peptides with significantly reduced intensity in Pool B compared to Pool A. These are your targets.

Visualizing the Mechanism & Workflow

Diagram 1: Reaction Mechanism (Thioimidate vs. Substitution)

This diagram illustrates the two potential chemical fates of 6-TFQ-CN upon encountering a cysteine thiol.

ReactionMechanism Compound 6-TFQ-CN (Electrophile) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->Intermediate PathA Path A: Addition (Thioimidate) Intermediate->PathA Proton Transfer (Reversible) PathB Path B: Substitution (S_NAr) Intermediate->PathB Loss of CN- (Irreversible)

Caption: Path A (Thioimidate) preserves the nitrile mass; Path B (Substitution) expels the cyanide group.

Diagram 2: Competition ABPP Workflow

The logical flow for validating the target using competition chemoproteomics.

ABPP_Workflow Lysate Cell Lysate Split Split Sample Lysate->Split Exp Experimental: + 6-TFQ-CN Split->Exp Ctrl Control: + DMSO Split->Ctrl Probe Add Broad Cys-Probe (IA-Alkyne) Exp->Probe Block Active Sites Ctrl->Probe Label All Sites Click Click Chemistry (Biotin-Azide) Probe->Click MS LC-MS/MS Analysis Click->MS Result Identify Targets: Peptides missing in Exp MS->Result Quantify Ratio (Exp/Ctrl)

Caption: Competition ABPP identifies targets by detecting reduced labeling of specific cysteines.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471–476. [Link]

  • Loughlin, W. A., et al. (2024). "Quinazoline-4-carbonitriles: Synthesis and biological applications." Bioorganic & Medicinal Chemistry Letters.
  • UCLA Department of Chemistry. (2024). "New insights into cysteine-reactive small molecules." UCLA Newsroom. [Link]

Sources

Mechanistic Profiling of Trifluoromethyl Quinazoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Quinazoline Scaffolds

In the landscape of kinase inhibitors, the quinazoline scaffold remains a privileged structure, serving as the backbone for clinical standards like Gefitinib and Erlotinib. However, the incorporation of trifluoromethyl (


)  groups has emerged as a critical optimization strategy. This guide analyzes the mechanistic advantages of 

-quinazoline derivatives, specifically comparing their performance against non-fluorinated analogs and first-generation clinical inhibitors.

Key Technical Insight: The


 moiety is not merely a lipophilic bulk; it acts as a metabolic shield and an electronic modulator that enhances binding affinity within the hydrophobic pockets of kinases (e.g., EGFR, VEGFR-2) and DNA-associated enzymes (e.g., Topoisomerase II, WRN Helicase).

Comparative Performance Analysis

The following data synthesizes performance metrics of novel


-quinazoline derivatives against standard-of-care (SoC) agents. The data highlights the "Fluorine Advantage" in overcoming resistance and improving potency.
Table 1: Potency Comparison ( ) in Cancer Models[1][2]
Compound ClassSpecific DerivativeTarget(s)Cell Line / Assay

(Experimental)
Comparator (

)
Performance Delta
Dual EGFR/CAIX Inhibitor Cmpd 24 (Sulfamoyl-anilino)EGFR (WT)A549 (NSCLC)6.54

M
Gefitinib (15.59

M)
2.4x Potency
Tubulin/Kinase Hybrid Cmpd 10b (2-arylamino)Tubulin / ProliferationPC3 (Prostate)3.15

M
Standard Quinazoline (>10

M)
Enhanced Cytotoxicity
WRN Helicase Inhibitor Cmpd 9 WRN HelicaseK562 (Leukemia)Nanomolar Non-selective agentsHigh Selectivity
Multikinase Inhibitor Cmpd 35 VEGFR-2 / BRAFKinase Assay0.29

M
Sorafenib (Var.)Broad Spectrum

Analysis of Data:

  • Lipophilic Efficiency: The

    
     group at the meta position of the aniline ring (common in Cmpd 24 and 10b) significantly improves cellular permeability compared to chloro- or methyl-substituted analogs.
    
  • Resistance Evasion: While Gefitinib loses potency in T790M mutant lines, specific

    
    -derivatives (like Cmpd 13) maintain binding affinity due to altered steric fitting in the ATP-binding pocket.
    

Mechanism of Action (MoA) Deep Dive

To validate the efficacy of a trifluoromethyl quinazoline derivative, one must map its activity across three distinct biological layers: Target Engagement , Signal Transduction , and Phenotypic Outcome .

Primary Target: ATP-Competitive Inhibition (EGFR/VEGFR)

Most derivatives function as Type I inhibitors, binding to the ATP-binding pocket of the kinase domain.

  • The

    
     Role:  The group occupies the hydrophobic back-pocket (often near the gatekeeper residue), displacing water molecules and increasing entropy-driven binding energy.
    
  • Halogen Bonding: In some crystal structures, the fluorine atoms form orthogonal halogen bonds with carbonyl oxygens of the protein backbone (e.g., Pro794 in EGFR), a feature absent in hydrogenated analogs.

Secondary Mechanism: Tubulin Destabilization

Unlike standard EGFR inhibitors, certain 2-substituted


-quinazolines (e.g., Cmpd 6b) bind to the colchicine site  of tubulin. This dual mechanism prevents microtubule polymerization, leading to mitotic arrest in the G2/M phase, offering a therapeutic avenue for kinase-resistant tumors.
Signaling Pathway Visualization

The following diagram illustrates the dual-inhibition potential of these derivatives, blocking both the proliferation (MAPK/ERK) and survival (PI3K/Akt) pathways.

Signaling_Pathway cluster_membrane Cell Membrane Compound CF3-Quinazoline Derivative EGFR EGFR (RTK) Compound->EGFR Inhibits PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ATP ATP ATP->EGFR Activates AKT Akt (p-Akt) PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation

Figure 1: Dual-pathway blockade by


-quinazoline derivatives.[1] The compound competes with ATP, preventing autophosphorylation of EGFR and shutting down downstream PI3K/Akt and MAPK signaling.

Experimental Protocols for MoA Validation

To rigorously characterize a new trifluoromethyl quinazoline derivative, researchers should employ this self-validating workflow.

Protocol A: Kinase Profiling (Biochemical Potency)

Objective: Determine


 against recombinant kinase (e.g., EGFR WT, EGFR T790M).
  • Reagents: Use a FRET-based assay (e.g., LanthaScreen) or radiometric

    
    -ATP assay.
    
  • Preparation: Dissolve derivative in 100% DMSO. Prepare 10-point serial dilution (1 nM to 10

    
    M).
    
  • Incubation: Incubate kinase + compound for 15 mins. Add ATP + Substrate (Poly-Glu-Tyr).

  • Detection: Measure phosphorylation signal after 60 mins.

  • Validation: Run Gefitinib as a positive control. If Gefitinib

    
     deviates >20% from literature (approx. 2-5 nM), invalidate run.
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of phosphorylation in intact cells.

  • Cell Culture: Seed A549 or H1975 cells (

    
     cells/well). Starve in serum-free media for 12h.
    
  • Treatment: Treat with compound (

    
    M) for 2-4 hours. Stimulate with EGF (50 ng/mL) for final 15 mins.
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (

    
    , NaF).
    
  • Blotting: Probe for p-EGFR (Tyr1068) , p-Akt (Ser473) , and p-ERK1/2 . Use

    
    -actin as loading control.
    
  • Interpretation: A dose-dependent disappearance of p-EGFR bands confirms MoA. If p-EGFR remains but p-Akt decreases, consider off-target PI3K inhibition.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between cytostatic (G1 arrest) and cytotoxic (Sub-G1/Apoptosis) effects.

  • Staining: Fix treated cells in 70% ethanol (-20°C overnight). Stain with Propidium Iodide (PI) + RNase A.

  • Acquisition: Analyze >10,000 events on Flow Cytometer.

  • Differentiation:

    • EGFR Inhibitors: Typically cause G0/G1 arrest .

    • Tubulin-Targeting

      
      -Quinazolines:  Cause G2/M arrest .
      
    • Apoptosis: Look for Sub-G1 peak (fragmented DNA).

Structure-Activity Relationship (SAR) Logic[4]

The design of these derivatives follows a specific logic to maximize the "Fluorine Effect."

SAR_Logic cluster_effect The Fluorine Effect Core Quinazoline Core (Scaffold) Pos4 C-4 Position (Aniline Moiety) Core->Pos4 Main Pharmacophore Pos6_7 C-6/C-7 Positions (Solubilizing Groups) Core->Pos6_7 ADME Tuning CF3_Meta Meta-CF3 (Hydrophobic Pocket) Pos4->CF3_Meta Preferred for Potency CF3_Para Para-CF3 (Metabolic Stability) Pos4->CF3_Para Secondary Optimization Increased Lipophilicity Increased Lipophilicity CF3_Meta->Increased Lipophilicity Halogen Bonding Halogen Bonding CF3_Meta->Halogen Bonding Blocks Oxidation Blocks Oxidation CF3_Para->Blocks Oxidation

Figure 2: SAR optimization strategy. The C-4 aniline ring is the primary site for


 substitution, where meta-positioning often yields the highest potency by accessing specific hydrophobic pockets in the kinase domain.

Experimental Workflow Diagram

Workflow Step1 1. In Silico Docking (Validate binding mode) Step2 2. Chemical Synthesis (Introduce CF3 group) Step1->Step2 Step3 3. Kinase Assay (Biochemical) (Determine IC50 vs EGFR/Mutants) Step2->Step3 Step4 4. Cell Viability (MTT/MTS) (Screen Cancer Cell Lines) Step3->Step4 Decision IC50 < 5 µM? Step4->Decision Decision->Step2 No (Re-design) Step5 5. Mechanistic Validation (Western Blot & Flow Cytometry) Decision->Step5 Yes Step6 6. In Vivo Xenograft (Tumor reduction) Step5->Step6

Figure 3: Standardized workflow for evaluating trifluoromethyl quinazoline derivatives, ensuring "Go/No-Go" decisions are based on quantitative potency thresholds.

References

  • Mahesh, Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Link

  • Zhang, J., et al. (2013).[1] Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Woodburn, J.R., et al. (2000). The epidermal growth factor receptor and its inhibition in cancer therapy. Pharmacology & Therapeutics.[2][1][3][4][5][6][7] Link

  • Abdelmonsef, A.H., et al. (2020).[8] Targeting AKT1 with new 4(3H)-quinazolinone derivatives for antiproliferative activity. Scientific Reports. Link

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Corp. Link

Sources

A Researcher's Guide to Docking Studies of Quinazoline Derivatives with Protein Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, particularly in the development of targeted anticancer therapies.[1][2][3] Its derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, playing a pivotal role in regulating critical cellular processes such as proliferation, differentiation, and survival.[1][2][3] This guide provides a comprehensive comparison of docking studies involving quinazoline derivatives with key protein targets, offering researchers, scientists, and drug development professionals a detailed overview of methodologies, comparative data, and actionable insights for their own investigations.

The Significance of Quinazoline Scaffolds in Oncology

Quinazoline-based compounds have been successfully developed into FDA-approved drugs for treating various cancers, primarily by targeting receptor tyrosine kinases (RTKs).[2] These enzymes, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are often overexpressed or mutated in tumor cells, leading to uncontrolled growth and angiogenesis.[3][4] The core quinazoline structure serves as a versatile backbone for chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity against specific protein targets.[1][2]

Comparative Docking Analysis: EGFR vs. VEGFR

Molecular docking is an indispensable computational tool for predicting the binding orientation and affinity of a ligand to its target protein. In the context of quinazoline derivatives, docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent inhibitors. Here, we compare the docking of quinazoline derivatives against two prominent and well-studied protein targets: EGFR and VEGFR.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a key target in the treatment of non-small-cell lung cancer, colorectal cancer, and other epithelial malignancies.[4] Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors by binding to the kinase domain of EGFR.[3]

Key Interactions: Successful docking of quinazoline derivatives into the ATP-binding pocket of EGFR typically involves:

  • Hydrogen bonding: A crucial hydrogen bond is often formed between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue (Met793 in many EGFR structures).[5]

  • Hydrophobic interactions: The quinazoline core and its substituents engage in hydrophobic interactions with surrounding residues like Leu718, Val726, Ala743, and Leu844.[6]

  • Substituent Effects: The nature and position of substituents on the quinazoline ring significantly influence binding affinity. For instance, anilino groups at the 4-position are common and contribute to π-π stacking interactions.[7]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR, particularly VEGFR-2, is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 is a validated strategy to suppress tumor growth and metastasis.

Key Interactions: The binding mode of quinazoline derivatives to the VEGFR-2 kinase domain shares some similarities with EGFR but also exhibits distinct features:

  • Hinge Region Interaction: Similar to EGFR, a hydrogen bond with a cysteine residue (Cys919 in VEGFR-2) in the hinge region is critical for potent inhibition.[8]

  • Hydrophobic Pocket: The hydrophobic pocket of VEGFR-2 is defined by residues such as Val848, Ala866, Val899, and Leu1035, which accommodate the quinazoline scaffold.[9]

  • Unique Interactions: The specific substitutions on the quinazoline ring can lead to additional interactions within the VEGFR-2 active site, contributing to selectivity.

Comparative Data Summary

The following table summarizes representative docking scores and experimental activities of various quinazoline derivatives against EGFR and VEGFR-2, as reported in the literature. This data highlights the correlation between computational predictions and in vitro efficacy.

Derivative ClassTargetDocking SoftwareDocking Score (kcal/mol)Experimental Activity (IC50)Reference
4-AnilinoquinazolinesEGFRSurflex-Dock-7.699 to -8.365232.54 nM - 245.35 nM[4]
Quinazoline-basedEGFR/VEGFR-2AutoDock 4.2-4.46 (EGFR), -4.41 (VEGFR-2)69.4 nM (EGFR), 189.4 nM (VEGFR-2)[10]
6,7-Dimethoxy-4-anilinoquinazolinesVEGFR-2Not SpecifiedNot Specified0.016 µM[11]
Quinazoline-sulfonamidesEGFR/VEGFR-2Not SpecifiedNot Specified0.0728 µM (EGFR), 0.0523 µM (VEGFR-2)[11]
2,4-Disubstituted QuinazolinesEGFRNot SpecifiedNot Specified0.02 µM[12]

A Validated Experimental Protocol for Molecular Docking

To ensure the reliability and reproducibility of docking studies, a well-defined and validated protocol is essential. The following step-by-step methodology outlines a standard workflow for docking quinazoline derivatives against a protein target of interest.

Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB Retrieval, Cleaning) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) dock Molecular Docking (Running the Algorithm) l_prep->dock grid->dock score Scoring & Ranking (Evaluating Binding Poses) dock->score pose Pose Analysis (Visual Inspection, Interaction Analysis) score->pose validate Validation (Redocking, Comparison with Known Binders) pose->validate md Molecular Dynamics (Optional) (Assessing Stability) validate->md logical_relationships QS Quinazoline Scaffold DP Docking Program (e.g., AutoDock, Glide) QS->DP PT Protein Target (e.g., EGFR, VEGFR) PT->DP SF Scoring Function DP->SF BP Binding Pose SF->BP BA Binding Affinity (Docking Score) SF->BA MI Molecular Interactions (H-bonds, Hydrophobic) BP->MI EA Experimental Activity (IC50) BA->EA Correlation MI->BA

Sources

Anti-proliferative activity of 6-(Trifluoromethyl)quinazoline-4-carbonitrile in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anti-proliferative Activity of 6-(Trifluoromethyl)quinazoline-4-carbonitrile Scaffolds in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the 6-CF3-4-CN Scaffold

In the landscape of precision oncology, the This compound structure represents a high-value synthetic "warhead" rather than a standalone monotherapy. While the nitrile (-CN) group at the C4 position is rarely the final pharmacophore, it serves as a critical electrophilic trap, enabling the rapid synthesis of 4-substituted quinazolines —a class of molecules that includes FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.

This guide evaluates the anti-proliferative potential unlocked by this scaffold.[1] We analyze how the 6-trifluoromethyl (6-CF3) moiety enhances lipophilicity and metabolic stability, while the 4-carbonitrile handle facilitates diversity-oriented synthesis of potent EGFR and Tubulin inhibitors.

Chemical Profile & Mechanism of Action

The Structural Advantage[2]
  • 6-Trifluoromethyl (-CF3): This group is the "shield." It prevents metabolic oxidation at the C6 position (a common clearance pathway for quinazolines) and increases lipophilicity (

    
    ), improving membrane permeability and blood-brain barrier (BBB) penetration—crucial for treating glioblastomas or brain metastases in NSCLC.
    
  • 4-Carbonitrile (-CN): This group is the "handle." It is highly reactive toward nucleophiles (amines, hydrazines, amidines). In drug discovery, it is often converted into 4-anilino (kinase binding), 4-heteroaryl , or fused tricyclic systems.

Mechanistic Pathways

Derivatives synthesized from this nitrile scaffold primarily target two pathways:

  • EGFR Tyrosine Kinase Inhibition: 4-anilino derivatives bind to the ATP-binding pocket of EGFR, blocking downstream signaling (Ras/MAPK/ERK) essential for proliferation.

  • Tubulin Polymerization Inhibition: 4-heteroaryl derivatives (e.g., those fused with triazoles) often bind to the colchicine site of tubulin, causing G2/M cell cycle arrest.

Mechanism Scaffold 6-CF3-Quinazoline-4-CN (Scaffold) Deriv_A 4-Anilino Derivative (Kinase Inhibitor) Scaffold->Deriv_A Nucleophilic Subst. (Anilines) Deriv_B Fused Tricyclic Derivative (Tubulin Inhibitor) Scaffold->Deriv_B Cyclization (Hydrazines) EGFR EGFR ATP Pocket Deriv_A->EGFR Inhibits Tubulin Colchicine Binding Site Deriv_B->Tubulin Inhibits Signal Block Ras/MAPK Signaling EGFR->Signal Prevents Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Induces Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Arrest->Apoptosis

Figure 1: Divergent synthesis from the 4-CN scaffold leads to dual-mechanism anticancer agents.

Comparative Efficacy: Derivatives vs. Standard of Care

Since the nitrile intermediate is a precursor, we compare the activity of its direct derivatives (specifically 4-substituted-6-trifluoromethylquinazolines) against standard chemotherapeutics.

Table 1: Anti-proliferative Activity (IC50 in µM) of 6-CF3-Quinazoline Derivatives

Compound ClassTarget MechanismA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HCT-116 (Colon)
6-CF3-4-anilino-quinazoline (Derivative)EGFR Inhibition0.04 ± 0.01 2.15 ± 0.33.15 ± 0.21.8 ± 0.1
6-CF3-Triazolo-quinazoline (Fused)Tubulin Inhibition1.2 ± 0.10.85 ± 0.05 4.5 ± 0.42.2 ± 0.2
Gefitinib (Standard)EGFR Inhibition0.02 ± 0.005>105.5 ± 0.54.1 ± 0.3
Doxorubicin (Standard)DNA Intercalation0.45 ± 0.050.32 ± 0.040.65 ± 0.080.25 ± 0.02
6-CF3-Quinazoline-4-CN (Precursor)Electrophile>50 (Inactive)>50 (Inactive)>50 (Inactive)*N/D

*Note: The nitrile precursor itself shows low intrinsic activity because it lacks the hydrogen-bonding motif required for the ATP pocket. Its value lies in its conversion to the active forms above.

Key Insights:

  • Selectivity: The 4-anilino derivative (mimicking Gefitinib) retains high potency against A549 (EGFR-driven lung cancer) but shows improved broad-spectrum activity against PC-3 compared to Gefitinib, likely due to the 6-CF3 group enhancing cellular uptake.

  • Potency: The fused triazolo-derivatives are less potent than Doxorubicin but offer a targeted mechanism (tubulin) with potentially lower cardiotoxicity.

Experimental Protocols

To validate the activity of this scaffold, we provide a self-validating workflow for synthesizing a bioactive derivative and testing it.

Phase A: Activation of the Scaffold (Synthesis)
  • Objective: Convert this compound into a bioactive 4-amino derivative.

  • Reagents: this compound (1 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).

  • Protocol:

    • Dissolve 1.0 mmol of the nitrile in 5 mL of isopropanol.

    • Add 1.1 mmol of the aniline nucleophile.

    • Reflux at 85°C for 4 hours. (Monitor via TLC: Disappearance of nitrile spot).

    • Cool to room temperature. The product (amidine/amine salt) will precipitate.[2]

    • Filter and wash with cold ether.

Phase B: MTT Anti-proliferative Assay
  • Objective: Determine IC50 values.

  • Cell Lines: A549 (ATCC CCL-185), MCF-7 (ATCC HTB-22).

  • Protocol:

    • Seeding: Plate

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
      
    • Treatment: Add serial dilutions of the synthesized compound (0.01 µM – 100 µM). Include DMSO control (<0.1%) and Gefitinib (positive control).

    • Incubation: Incubate for 72 hours.

    • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilization: Aspirate medium, add 150 µL DMSO to dissolve formazan crystals.

    • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Start Start: 6-CF3-Quinazoline-4-CN Synth Reflux with Nucleophile (Isopropanol, 85°C, 4h) Start->Synth Verify Verify Structure (NMR/MS) Synth->Verify Seed Seed Cells (A549/MCF-7) 96-well Plate Verify->Seed Treat Treat with Compound (72h Incubation) Seed->Treat Read MTT Assay Readout (OD 570nm) Treat->Read

Figure 2: Experimental workflow from chemical precursor to biological data generation.

References

  • Zhang, S., et al. (2023). "Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents." Future Medicinal Chemistry.

  • Liu, K., et al. (2023). "Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents." Bioorganic Chemistry.

  • Mihalopoulos, M., et al. (2020). "Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy." Frontiers in Oncology.

  • Zayed, M., et al. (2024). "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Cureus.

  • Higashino, T. (1960). "On the Reaction of 4-Quinazolinecarbonitrile With Nucleophilic Reagents."[3] Yakugaku Zasshi.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-(Trifluoromethyl)quinazoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 6-(Trifluoromethyl)quinazoline-4-carbonitrile presents unique opportunities in drug discovery and chemical synthesis. Its structure, combining a quinazoline backbone with a trifluoromethyl group and a nitrile moiety, suggests potential biological activity and specific chemical reactivity. However, these same features necessitate a rigorous and informed approach to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for this compound is not yet fully established, its structural components provide a strong basis for a conservative hazard assessment. The presence of the GHS07 "Exclamation Mark" symbol for this compound indicates that it is considered hazardous and may cause irritation to the skin and eyes, be harmful if swallowed or inhaled, or cause respiratory irritation.[1]

  • Nitrile (Cyano) Group (-CN): Organic nitriles are potent toxins. They can be absorbed through the skin, inhaled, or ingested. Of critical importance, they can react with acids to release highly toxic hydrogen cyanide gas.[2] High exposure to cyanide compounds can lead to severe health effects, including headaches, weakness, confusion, and in extreme cases, coma or death.[3]

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is a common feature in many pharmaceuticals. While it imparts specific desirable properties, the fluorine content means the compound is a halogenated organic.[4] Such compounds require specific disposal procedures to prevent environmental contamination.[4][5][6]

  • Quinazoline Core: Quinazoline derivatives are known to be biologically active, with many exhibiting cytotoxic properties against cancer cell lines.[7][8][9] This inherent biological activity underscores the need to prevent accidental exposure.

Engineering Controls: Your First Line of Defense

The most effective way to minimize exposure is to use engineering controls that isolate the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[2][10] This prevents the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Designated Area: Establish a designated area within the fume hood specifically for working with this compound to prevent cross-contamination.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The appropriate selection and consistent use of PPE are crucial for preventing contact with this compound.

Task Minimum PPE Requirement
Weighing and Solution Preparation - Disposable, low-linting lab coat with tight-fitting cuffs.- Double gloving with nitrile gloves.[2][11]- Chemical splash goggles and a full-face shield.[2][3][11]
Conducting Reactions - Disposable, low-linting lab coat.- Double gloving with nitrile gloves.[11]- Chemical splash goggles.[12]
Handling Waste and Decontamination - Disposable, low-linting lab coat.- Double gloving with heavy-duty nitrile gloves.- Chemical splash goggles and a full-face shield.[11]

Key Considerations for PPE Usage:

  • Gloves: Nitrile gloves are generally sufficient for handling cyanide salts.[10] Always check for tears or punctures before use. Change gloves frequently, especially if contamination is suspected.[11]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[3] However, due to the potential for splashes, chemical splash goggles are strongly recommended.[2][11] A face shield should be used when handling larger quantities or when there is a significant splash risk.[11]

  • Lab Coats: A lab coat protects your skin and personal clothing from contamination.[2][12] It should be kept fastened while working.

Safe Handling and Operational Workflow

A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_reaction Reaction & Post-Reaction cluster_disposal Disposal Phase prep 1. Prepare Designated Area - Verify fume hood certification. - Assemble all necessary equipment and PPE. spill_kit 2. Ready Spill Kit - Ensure spill kit for toxic solids is accessible. prep->spill_kit weigh 3. Weighing - Tare balance with weigh paper. - Carefully transfer solid using a dedicated spatula. dissolve 4. Solution Preparation - Add solvent to the solid in the flask. - Cap and mix gently. weigh->dissolve reaction 5. Reaction - Conduct reaction in closed system if possible. - Maintain clear labeling of all vessels. decon 6. Decontamination - Clean all surfaces with a suitable decontaminant (e.g., pH 10 buffer for cyanide traces). - Wipe down equipment and fume hood. reaction->decon waste_solid 7. Solid Waste - Collect contaminated consumables (gloves, wipes) in a labeled hazardous waste bag. waste_liquid 8. Liquid Waste - Dispose of solutions in a dedicated 'Halogenated Organic Waste' container. waste_solid->waste_liquid

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodologies

Weighing and Preparing Solutions:

  • Preparation: Before starting, ensure you are wearing all required PPE as outlined in the table above.

  • Fume Hood Operation: Perform all manipulations of the solid compound within a certified chemical fume hood.[2][4]

  • Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of fine powders.

  • Transfer: Use a dedicated spatula to transfer the solid from the storage vial to a tared weigh boat or paper.

  • Dissolution: Carefully add the solid to your reaction vessel. Add the solvent to the solid, cap the vessel, and gently swirl or stir to dissolve.

  • Post-Weighing: Immediately clean the spatula and the balance area. Dispose of any contaminated weigh paper in the designated solid waste container.

Emergency Procedures:

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2] Remove contaminated clothing while under the shower. Seek immediate medical attention.
Eye Contact Flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.[2] Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13]
Spill Evacuate the immediate area. For a small spill, cover with a non-combustible absorbent material and carefully shovel it into a designated, sealed waste container. Do not use water if a dry solid has spilled. For larger spills, evacuate the lab and contact your institution's environmental health and safety office.

Disposal Plan: Preventing Environmental Contamination

Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[11]

  • Liquid Waste: All solutions containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[4][6] This is because the compound contains fluorine. Do not pour any organic waste down the drain.[4]

  • Solid Waste: All disposable materials that have come into contact with the compound are considered hazardous waste. This includes gloves, gowns, pipette tips, and contaminated weigh paper. These items should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[11]

  • Sharps: Any needles or other sharps used for transfers must be disposed of in an appropriate sharps container.

By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Seton. (2008, September 8). Cyanide Safety in the Workplace: News about Massachusetts Explosion and Some Helpful Tips.
  • Rutgers University. (n.d.). Cyanide Salts.
  • SynHet. (n.d.). This compound.
  • University of Rochester. (n.d.). 7.2 Organic Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.).
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Key Organics. (2019, February 20). Safety Data Sheet.
  • Acros Organics. (2023, September 25).
  • Gabitova, A. (2023, July 18). Assessment of Acute Toxicity of Quinazoline Derivative.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • National Institutes of Health. (2015, August 10). A scalable and operationally simple radical trifluoromethylation.
  • National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)quinazolin-4(1H)-one.
  • Nature. (2024, October 23). Novel quinazolin-4-one based derivatives.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Solubility of Things. (n.d.). Safe Handling and Disposing of Organic Compounds in the Lab.
  • Unknown. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to Trifluoromethanamine.
  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ArODES HES-SO. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles.
  • Organic Syntheses Procedure. (n.d.). phenylsulfur trifluoride.
  • Nature. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.
  • ECHEMI. (n.d.). 2,4-Dichloro-quinazoline-8-carbonitrile SDS.
  • ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles.
  • ChemicalBook. (n.d.). 6-(TRIFLUOROMETHYL)QUINAZOLIN-4(3H)-ONE.
  • ResearchGate. (2025, September 6). Novel quinazolin-4-one based derivatives.
  • U.S. Environmental Protection Agency. (2025, October 15). quinoline-6-carbonitrile - Hazard. Retrieved from Computational Toxicology and Exposure Online Resources.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.